Tmprss6-IN-1
Description
Properties
Molecular Formula |
C33H40N8O4S2 |
|---|---|
Molecular Weight |
676.9 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-3-methyl-2-[[(2S)-2-(3-phenylpropanoylamino)-3-(1,3-thiazol-4-yl)propanoyl]amino]butanamide |
InChI |
InChI=1S/C33H40N8O4S2/c1-20(2)28(41-30(44)25(17-22-18-46-19-37-22)38-27(42)15-14-21-9-4-3-5-10-21)31(45)39-24(12-8-16-36-33(34)35)29(43)32-40-23-11-6-7-13-26(23)47-32/h3-7,9-11,13,18-20,24-25,28H,8,12,14-17H2,1-2H3,(H,38,42)(H,39,45)(H,41,44)(H4,34,35,36)/t24-,25-,28-/m0/s1 |
InChI Key |
JFPVABWUQNRDDL-VBOOUTDYSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)C1=NC2=CC=CC=C2S1)NC(=O)[C@H](CC3=CSC=N3)NC(=O)CCC4=CC=CC=C4 |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)C1=NC2=CC=CC=C2S1)NC(=O)C(CC3=CSC=N3)NC(=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Tmprss6-IN-1: A Potent Inhibitor of Matriptase-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tmprss6-IN-1, also identified as compound 8 in seminal research, is a potent, peptidomimetic inhibitor of Transmembrane Serine Protease 6 (TMPRSS6), also known as Matriptase-2. As a key negative regulator of hepcidin, the master regulator of iron homeostasis, TMPRSS6 presents a compelling therapeutic target for disorders of iron metabolism. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols related to this compound. It is intended to serve as a foundational resource for researchers engaged in the study of iron metabolism and the development of novel therapeutics targeting TMPRSS6.
Chemical Structure and Properties
This compound is a tetrapeptide-like molecule incorporating unnatural amino acids and a ketobenzothiazole (Kbt) "warhead" that acts as a serine trap, forming a reversible covalent bond with the catalytic serine residue of the protease.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (S)-2-(2-((S)-2-((S)-2-((S)-3-(1H-imidazol-4-yl)-2-(2-phenylacetamido)propanamido) propanamido)propanamido)-N-(1-((S)-1-amino-4-guanidinobutan-2-ylamino)-1-oxo-3-(thiophen-2-yl)propan-2-yl)acetamide |
| SMILES | NC(NCCC--INVALID-LINK--=O)CC2=CSC=N2)=O)C(C)C)=O)C(C3=NC4=C(S3)C=CC=C4)=O)=N |
| CAS Number | 2088415-78-3 |
| Molecular Formula | C33H40N8O4S2 |
| Molecular Weight | 676.85 g/mol |
| Solubility | Soluble in DMSO. |
| LogP (Predicted) | 1.85 |
Note: Physicochemical properties such as exact solubility and LogP may require experimental determination for precise values.
Pharmacological Properties
This compound is a potent inhibitor of TMPRSS6 (Matriptase-2) and exhibits selectivity over other related serine proteases. Its inhibitory activity is crucial for its potential therapeutic effects.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Ki (nM) | Description |
| TMPRSS6 (Matriptase-2) | 5.0 | Primary target of inhibition. |
| Matriptase-1 | 18 | Closely related serine protease. |
| Factor Xa | >10000 | Serine protease in the coagulation cascade. |
| Thrombin | >10000 | Serine protease in the coagulation cascade. |
Data extracted from St-Georges C, et al. Eur J Med Chem. 2017.
Mechanism of Action and Signaling Pathway
TMPRSS6 is a type II transmembrane serine protease predominantly expressed in the liver. It plays a critical role in iron homeostasis by negatively regulating the production of hepcidin. Hepcidin is a peptide hormone that controls plasma iron levels by inducing the degradation of the iron exporter ferroportin.
The signaling pathway leading to hepcidin expression involves the Bone Morphogenetic Protein (BMP) pathway. Specifically, BMP6 binds to its receptors (BMPR) and a co-receptor, hemojuvelin (HJV), on the surface of hepatocytes. This binding event triggers the phosphorylation of SMAD proteins (SMAD1/5/8), which then complex with SMAD4 and translocate to the nucleus to induce the transcription of the hepcidin gene (HAMP).
TMPRSS6 negatively regulates this pathway by cleaving HJV on the cell surface, thereby reducing the signaling cascade that leads to hepcidin production. By inhibiting the proteolytic activity of TMPRSS6, this compound prevents the cleavage of HJV. This leads to an increase in BMP/SMAD signaling, resulting in elevated hepcidin levels. Elevated hepcidin, in turn, reduces iron absorption from the gut and iron release from stores, which can be a therapeutic strategy for iron overload disorders like hemochromatosis and beta-thalassemia.
Experimental Protocols
The following protocols are based on the methodologies described by St-Georges C, et al. in the European Journal of Medicinal Chemistry, 2017.
Synthesis of this compound (Compound 8)
The synthesis of this compound is a multi-step process involving solid-phase peptide synthesis (SPPS) for the tripeptide backbone, followed by solution-phase coupling with the ketobenzothiazole "warhead".
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-(Thiazol-4-yl)Ala-OH, Fmoc-Phe-OH)
-
Reagents for SPPS: Piperidine, Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIPEA), HATU
-
Cleavage cocktail: Hexafluoroisopropanol (HFIP) in DCM
-
Arginine-ketobenzothiazole warhead (synthesized separately)
-
Deprotection cocktail: Trifluoroacetic acid (TFA) with scavengers
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Solid-Phase Peptide Synthesis (SPPS): The protected tripeptide sequence, (H)Phe-(Thiazol-4-yl)Ala-Val-OH, is assembled on 2-chlorotrityl chloride resin using standard Fmoc-based SPPS chemistry.
-
The first amino acid (Fmoc-Val-OH) is loaded onto the resin.
-
Iterative cycles of Fmoc deprotection (using piperidine in DMF) and coupling of the subsequent Fmoc-protected amino acids (using HATU and DIPEA as coupling reagents) are performed to elongate the peptide chain.
-
-
Cleavage from Resin: The protected tripeptide is cleaved from the resin using a solution of HFIP in DCM. This method preserves the acid-labile side-chain protecting groups.
-
Solution-Phase Coupling: The purified, protected tripeptide is coupled in solution to the separately synthesized arginine-ketobenzothiazole warhead. This reaction is typically mediated by a coupling agent such as HATU in the presence of a base like DIPEA in an anhydrous solvent like DMF.
-
Final Deprotection: All remaining protecting groups on the amino acid side chains are removed by treatment with a strong acid, typically a TFA-based cocktail containing scavengers to prevent side reactions.
-
Purification: The crude product is purified by preparative reverse-phase HPLC to yield the final this compound as a highly pure compound. The identity and purity are confirmed by analytical HPLC and mass spectrometry.
In Vitro Enzyme Inhibition Assay
The inhibitory potency of this compound against TMPRSS6 and other serine proteases is determined using a fluorogenic substrate assay.
Materials:
-
Recombinant catalytic domain of human TMPRSS6 (Matriptase-2)
-
Other serine proteases for selectivity profiling (e.g., Matriptase-1, Factor Xa, Thrombin)
-
Fluorogenic peptide substrate for TMPRSS6 (e.g., Boc-Gln-Ala-Arg-AMC)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl buffer with NaCl and CaCl2, pH 8.0)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme and Inhibitor Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to create a range of concentrations. The recombinant TMPRSS6 enzyme is diluted to a working concentration in the assay buffer.
-
Incubation: A fixed concentration of the TMPRSS6 enzyme is pre-incubated with varying concentrations of this compound in the wells of a 384-well microplate for a set period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC) to each well.
-
Fluorescence Measurement: The increase in fluorescence, resulting from the enzymatic cleavage of the AMC (7-amino-4-methylcoumarin) group from the substrate, is monitored kinetically over time using a fluorescence plate reader (e.g., excitation at 380 nm, emission at 460 nm).
-
Data Analysis: The initial reaction velocities (rates of fluorescence increase) are calculated for each inhibitor concentration. These rates are then plotted against the inhibitor concentration, and the data are fitted to the Morrison equation for tight-binding inhibitors to determine the inhibition constant (Ki). Assays are performed in triplicate.
Conclusion
This compound is a valuable research tool for investigating the biological roles of TMPRSS6 and for the preclinical validation of TMPRSS6 as a therapeutic target. Its high potency and selectivity make it a suitable probe for studying the intricacies of iron homeostasis and related pathologies. The detailed chemical, pharmacological, and methodological information provided in this guide is intended to facilitate further research and development in this promising area of medicinal chemistry and chemical biology.
In-Depth Technical Guide on Tmprss6-IN-1: A Potent Inhibitor of TMPRSS6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tmprss6-IN-1, a potent inhibitor of Transmembrane Protease, Serine 6 (TMPRSS6), also known as Matriptase-2. This document consolidates key technical data, explores the underlying signaling pathways, and presents detailed experimental methodologies to facilitate further research and development.
Core Data Presentation
A summary of the essential quantitative data for this compound is provided in the table below for easy reference and comparison.
| Parameter | Value | Source |
| CAS Number | 2088415-78-3 | MedChemExpress[1] |
| Molecular Formula | C₃₅H₄₁F₃N₈O₆S₂ | MedChemExpress[2] |
| Molecular Weight | 790.88 g/mol (TFA salt) | MedChemExpress[2] |
Introduction to TMPRSS6 and its Role in Iron Homeostasis
TMPRSS6 is a type II transmembrane serine protease predominantly expressed in the liver. It plays a crucial role in the regulation of systemic iron homeostasis by acting as a key negative regulator of hepcidin, the master hormone of iron metabolism.[3][4][5][6][7] Mutations that inactivate TMPRSS6 lead to a rare genetic disorder known as Iron-Refractory Iron Deficiency Anemia (IRIDA), which is characterized by high hepcidin levels and a consequent block in iron absorption and utilization.[6][7]
The primary mechanism by which TMPRSS6 regulates hepcidin involves the Bone Morphogenetic Protein (BMP)/Son of Mothers Against Decapentaplegic (SMAD) signaling pathway.[8]
The TMPRSS6 Signaling Pathway
The signaling cascade leading to the regulation of hepcidin expression is intricate. The following diagram illustrates the central role of TMPRSS6 in this pathway.
As depicted, the binding of BMP ligands to the BMP receptor complex, which includes the co-receptor hemojuvelin (HJV), initiates an intracellular signaling cascade. This results in the phosphorylation of SMAD proteins (SMAD1/5/8), which then form a complex with SMAD4. This complex translocates to the nucleus and promotes the transcription of the hepcidin gene (HAMP). TMPRSS6 negatively regulates this pathway by cleaving HJV on the cell surface, thereby dampening the BMP-SMAD signal and reducing hepcidin expression. This compound, by inhibiting the proteolytic activity of TMPRSS6, is expected to increase HJV at the cell surface, leading to enhanced BMP-SMAD signaling and consequently, elevated hepcidin levels.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of this compound. The following sections provide outlines for relevant in vitro and cell-based assays.
In Vitro TMPRSS6 Enzyme Inhibition Assay
This assay is designed to determine the inhibitory potency of this compound against the purified TMPRSS6 enzyme.
Methodology:
-
Reagent Preparation:
-
Reconstitute recombinant human TMPRSS6 protein in the appropriate assay buffer.
-
Prepare a stock solution of a suitable fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC).
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add a defined amount of recombinant TMPRSS6 to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Cell-Based Hepcidin Regulation Assay
This assay evaluates the effect of this compound on hepcidin expression in a cellular context, typically using human hepatoma cell lines such as HepG2 or Huh7, which endogenously express TMPRSS6.
Methodology:
-
Cell Culture and Treatment:
-
Plate hepatoma cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Prepare various concentrations of this compound in the cell culture medium.
-
Replace the existing medium with the medium containing the inhibitor or vehicle control.
-
-
Incubation and Sample Collection:
-
Incubate the cells for a predetermined time (e.g., 24 or 48 hours) to allow for changes in gene and protein expression.
-
After incubation, collect the cell culture supernatant for hepcidin protein quantification by ELISA.
-
Wash the cells with PBS and lyse them for RNA extraction.
-
-
Hepcidin Quantification:
-
ELISA: Measure the concentration of secreted hepcidin in the collected supernatant using a commercially available hepcidin ELISA kit, following the manufacturer's instructions.
-
qPCR:
-
Extract total RNA from the cell lysates and perform reverse transcription to synthesize cDNA.
-
Perform quantitative real-time PCR (qPCR) using primers specific for the human HAMP gene (encoding hepcidin) and a suitable housekeeping gene for normalization (e.g., GAPDH or ACTB).
-
Calculate the relative change in HAMP mRNA expression using the ΔΔCt method.
-
-
Conclusion
This compound is a valuable research tool for investigating the role of TMPRSS6 in iron metabolism and related disorders. Its ability to inhibit TMPRSS6 and consequently upregulate hepcidin makes it a compound of interest for potential therapeutic applications in diseases of iron overload. The experimental protocols and pathway information provided in this guide are intended to support and streamline further research in this promising area. Researchers should always adhere to best laboratory practices and optimize these protocols for their specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. genecards.org [genecards.org]
- 6. TMPRSS6 gene: MedlinePlus Genetics [medlineplus.gov]
- 7. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The serine protease matriptase-2 (TMPRSS6) inhibits hepcidin activation by cleaving membrane hemojuvelin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Tmprss6-IN-1 Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for Tmprss6-IN-1, a potent inhibitor of Transmembrane Serine Protease 6 (TMPRSS6). The information is intended to support researchers and drug development professionals in the effective use of this compound in their studies.
Core Data Summary
The following tables summarize the quantitative solubility and stability data for this compound.
Table 1: Solubility of this compound (TFA) in DMSO
| Concentration (mM) | Volume of DMSO for 1 mg (mL) | Volume of DMSO for 5 mg (mL) | Volume of DMSO for 10 mg (mL) |
| 1 | 1.2644 | 6.3221 | 12.6441 |
| 5 | 0.2529 | 1.2644 | 2.5288 |
| 10 | 0.1264 | 0.6322 | 1.2644 |
| 20 | 0.0632 | 0.3161 | 0.6322 |
| 50 | 0.0253 | 0.1264 | 0.2529 |
| 100 | 0.0126 | 0.0632 | 0.1264 |
Data sourced from MedchemExpress product information.[1]
Table 2: Stock Solution Stability of this compound (TFA)
| Storage Temperature (°C) | Storage Duration |
| -80 | 6 months |
| -20 | 1 month |
Data sourced from MedchemExpress product information.[1]
Signaling Pathway of Tmprss6 in Hepcidin Regulation
Tmprss6 is a key negative regulator of hepcidin, the central hormone controlling systemic iron homeostasis. It exerts its function primarily in the liver through the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway. The diagram below illustrates this regulatory mechanism.
Caption: Tmprss6 negatively regulates hepcidin expression by cleaving HJV.
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not publicly available. The following are generalized protocols commonly used in the pharmaceutical and biotechnology industries for the assessment of small molecule inhibitors.
General Protocol for Determining Aqueous Solubility (Shake-Flask Method)
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the test compound (this compound) in a suitable organic solvent (e.g., DMSO) at known concentrations.
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Compare the measured concentration against a calibration curve generated from the standard solutions to determine the solubility.
General Protocol for Assessing Stock Solution Stability
-
Solution Preparation: Prepare a stock solution of this compound in a relevant solvent (e.g., DMSO) at a known concentration.
-
Storage Conditions: Aliquot the stock solution into multiple vials and store them under various conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
Time Points: At specified time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve aliquots from each storage condition.
-
Analysis: Analyze the concentration and purity of the compound in each aliquot using a stability-indicating analytical method, typically HPLC. This method should be able to separate the parent compound from any potential degradation products.
-
Data Evaluation: Compare the concentration and purity of the stored samples to the initial (time 0) sample. A significant decrease in concentration or the appearance of degradation peaks indicates instability under those storage conditions.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating a novel inhibitor like this compound, from initial characterization to in vitro testing.
Caption: A generalized workflow for the in vitro evaluation of a novel inhibitor.
References
The Mechanism of Action of TMPRSS6 Inhibition on Hepcidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hepcidin, the master regulator of systemic iron homeostasis, is a key therapeutic target for disorders of iron metabolism. Its expression is negatively regulated by the transmembrane serine protease 6 (TMPRSS6), also known as matriptase-2. Inhibition of TMPRSS6 presents a promising strategy to increase hepcidin levels and ameliorate conditions of iron overload, such as β-thalassemia and hereditary hemochromatosis. This technical guide provides an in-depth overview of the mechanism of action of TMPRSS6 inhibitors on hepcidin, focusing on the underlying molecular pathways, quantitative effects, and the experimental methodologies used to elucidate this interaction.
The Core Mechanism: Targeting the BMP/SMAD Pathway
The primary mechanism by which TMPRSS6 inhibitors upregulate hepcidin is through the modulation of the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway. TMPRSS6 acts as a brake on this pathway by cleaving hemojuvelin (HJV), a crucial co-receptor for BMPs (specifically BMP6) on the surface of hepatocytes.[1][2]
Without Inhibition:
-
HJV Cleavage: TMPRSS6 cleaves membrane-bound HJV (mHJV), leading to its shedding from the cell surface.[2]
-
Signal Attenuation: The reduction of mHJV impairs the formation of the BMP receptor complex, thereby dampening the downstream signaling cascade.[3]
-
Hepcidin Suppression: The attenuated BMP/SMAD signaling results in reduced transcription of the hepcidin gene (HAMP), leading to lower levels of circulating hepcidin.[3][4]
With TMPRSS6 Inhibition (e.g., by Tmprss6-IN-1):
-
Protease Inactivation: A TMPRSS6 inhibitor, such as a monoclonal antibody or a small molecule, binds to TMPRSS6 and blocks its proteolytic activity.[4]
-
mHJV Preservation: The inhibition of TMPRSS6 prevents the cleavage and shedding of mHJV, leading to its accumulation on the hepatocyte surface.[5]
-
Signal Amplification: The increased availability of mHJV enhances the formation of the BMP receptor signaling complex, leading to robust activation of the downstream SMAD proteins (SMAD1/5/8).[5][6]
-
Hepcidin Upregulation: The activated SMAD complex translocates to the nucleus and promotes the transcription of the HAMP gene, resulting in increased synthesis and secretion of hepcidin.[4][6]
The subsequent increase in circulating hepcidin leads to the internalization and degradation of the iron exporter ferroportin on enterocytes and macrophages. This traps iron within these cells, reducing dietary iron absorption and decreasing the release of recycled iron into the circulation, ultimately lowering serum iron levels.[4]
Quantitative Effects of TMPRSS6 Inhibition
The inhibition of TMPRSS6 leads to significant and measurable changes in hepcidin levels and systemic iron parameters. The following tables summarize quantitative data from preclinical and clinical studies of TMPRSS6 inhibitors.
Table 1: In Vitro and In Vivo Efficacy of TMPRSS6 Inhibitors
| Inhibitor | Model System | Parameter | Result | Citation |
| REGN7999 (mAb) | In vitro (HEK293 cells) | TMPRSS6 activity inhibition (IC50) | 4.10 - 6.92 nM | [7] |
| REGN7999 (mAb) | Healthy Human Volunteers | Serum Hepcidin | 2- to 12-fold increase | [8][9] |
| REGN7999 (mAb) | Healthy Human Volunteers | Serum Iron | 50-70% reduction from baseline | [8][9] |
| REGN7999 (mAb) | Wild-type mice | Serum Hepcidin | Significant increase | [5] |
| REGN7999 (mAb) | Wild-type mice | Serum Iron | Significant decrease | [5] |
| REGN7999 (mAb) | Hbbth3/+ mice (β-thalassemia model) | Serum Hepcidin | Increased levels | [10] |
| REGN7999 (mAb) | Hbbth3/+ mice (β-thalassemia model) | Serum Iron | Reduced levels | [10] |
| ISIS 702843 (ASO) | Monkeys | Serum Iron | 69-83% decrease | [11] |
| ISIS 702843 (ASO) | Monkeys | Transferrin Saturation | 68-83% decrease | [11] |
| TMPRSS6 siRNA | Mice with IRIDA model | Serum Hepcidin | 84.6% decrease (with ALK2 inhibitor) | |
| TMPRSS6 siRNA | Mice with IRIDA model | Serum Iron | 109.8% higher (with ALK2 inhibitor) |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for evaluating TMPRSS6 inhibitors.
Caption: The BMP/SMAD signaling pathway for hepcidin regulation, illustrating the inhibitory role of TMPRSS6 on hemojuvelin (mHJV) and the mechanism of action of a TMPRSS6 inhibitor (this compound).
References
- 1. A novel validated enzyme-linked immunosorbent assay to quantify soluble hemojuvelin in mouse serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The serine protease matriptase-2 (TMPRSS6) inhibits hepcidin activation by cleaving membrane hemojuvelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. What are TMPRSS6 inhibitors and how do they work? [synapse.patsnap.com]
- 5. JCI Insight - A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans [insight.jci.org]
- 6. A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Paper: Single Ascending Doses of REGN7999, a Monoclonal Antibody Inhibitor of TMPRSS6, Increase Serum Hepcidin and Cause Deep, Sustained Reductions in Serum Iron in Healthy Human Volunteers [ash.confex.com]
- 10. REGN-7999 reverses liver iron overload, improves bone health in mouse model of beta-thalassemia | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
The Role of TMPRSS6 in Iron Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Systemic iron homeostasis is a tightly regulated process orchestrated by the liver-derived peptide hormone hepcidin. Hepcidin controls the absorption of dietary iron and the release of iron from stores by inducing the degradation of the iron exporter ferroportin. The transmembrane serine protease, TMPRSS6 (also known as matriptase-2), is the critical negative regulator of hepcidin expression. By cleaving the bone morphogenetic protein (BMP) co-receptor hemojuvelin (HJV), TMPRSS6 dampens the BMP/SMAD signaling pathway, which is the primary stimulus for hepcidin transcription. Loss-of-function mutations in the TMPRSS6 gene lead to inappropriately high hepcidin levels, causing Iron-Refractory Iron Deficiency Anemia (IRIDA). Conversely, inhibition of TMPRSS6 is a promising therapeutic strategy for iron overload disorders such as beta-thalassemia and hemochromatosis. This guide provides an in-depth overview of the molecular mechanisms, pathophysiology, quantitative data, and key experimental protocols related to the study of TMPRSS6.
The TMPRSS6-Hepcidin Axis: Mechanism of Action
TMPRSS6 is a type II transmembrane serine protease expressed predominantly on the surface of hepatocytes[1][2]. Its primary function is to suppress the expression of the hepcidin gene (HAMP)[3]. This regulation is crucial for increasing iron availability during times of iron deficiency.
The central mechanism involves the proteolytic cleavage of hemojuvelin (HJV), a GPI-linked protein that acts as a co-receptor for the Bone Morphogenetic Protein (BMP) signaling pathway[4][5][6].
The Signaling Cascade:
-
Activation by BMPs: Under conditions of high iron, BMP6 levels increase and bind to BMP receptors on the hepatocyte surface[7][8].
-
HJV Co-receptor Function: Membrane-bound HJV facilitates the formation of the BMP receptor complex, amplifying the signal[5][9].
-
SMAD Phosphorylation: This receptor activation leads to the phosphorylation of intracellular signaling molecules SMAD1, SMAD5, and SMAD8[5][7].
-
Nuclear Translocation: The phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus[7].
-
Hepcidin Gene Transcription: The SMAD complex binds to the promoter of the HAMP gene, inducing its transcription and leading to hepcidin synthesis and secretion[1].
TMPRSS6-Mediated Inhibition: TMPRSS6 acts as a brake on this pathway. As a serine protease, it directly cleaves HJV on the cell surface[4][10][11]. This cleavage prevents HJV from effectively acting as a BMP co-receptor, thereby dampening the downstream SMAD signaling and suppressing hepcidin transcription[5][9][12]. This inhibitory action is essential for downregulating hepcidin when the body's demand for iron increases.
Pathophysiology: Iron-Refractory Iron Deficiency Anemia (IRIDA)
The critical role of TMPRSS6 in iron homeostasis is underscored by the genetic disorder Iron-Refractory Iron Deficiency Anemia (IRIDA)[7][13][14]. IRIDA is an autosomal recessive condition caused by loss-of-function mutations in the TMPRSS6 gene[4][13]. To date, over 50 different mutations have been identified[13].
In individuals with IRIDA, the inability of TMPRSS6 to cleave HJV leads to unchecked BMP/SMAD signaling and consequently, inappropriately high levels of hepcidin, even in the setting of severe iron deficiency[4][8][15]. This elevated hepcidin blocks intestinal iron absorption and prevents the release of iron from macrophage stores, resulting in a chronic state of iron deficiency that is resistant (refractory) to oral iron therapy and only partially responsive to parenteral iron[4][13][14].
Key Clinical Features of IRIDA:
-
Congenital hypochromic, microcytic anemia[14].
-
Very low serum iron and transferrin saturation (<5%)[14].
-
Serum/plasma hepcidin levels that are normal or elevated, which is inappropriate for the degree of iron deficiency[13].
-
Poor response to oral iron supplementation[14].
-
Partial and often transient response to intravenous iron[14].
Quantitative Analysis of TMPRSS6 Function
Studies in mouse models, particularly Tmprss6 knockout (-/-) mice, have been instrumental in quantifying the impact of TMPRSS6 on iron metabolism. These models faithfully replicate the key features of human IRIDA and provide a platform for quantitative analysis.
| Parameter | Wild-Type (Tmprss6 +/+) | Tmprss6 -/- (IRIDA model) | Hfe -/- (Hemochromatosis model) | Hfe -/- Tmprss6 -/- (Double Knockout) | Reference |
| Hepcidin (Hamp) mRNA | Normal | Significantly Increased | Significantly Decreased | Increased (to levels of Tmprss6 -/-) | [16] |
| Serum Iron | Normal | Significantly Decreased | Significantly Increased | Significantly Decreased | [16][17] |
| Transferrin Saturation | Normal | Significantly Decreased | Significantly Increased | Significantly Decreased | [17] |
| Liver Iron Content | Normal | Significantly Decreased | Significantly Increased | Significantly Decreased | [16][17] |
| Spleen Iron Content | Normal | Normal or Slightly Decreased | Significantly Increased | Increased | [17] |
| Hemoglobin (Hgb) | Normal | Decreased (Anemia) | Normal | Decreased (Anemia) | [16] |
| Mean Corpuscular Vol. (MCV) | Normal | Decreased (Microcytosis) | Normal or Increased | Decreased (Microcytosis) | [18] |
Table 1: Summary of quantitative data from mouse models of altered Tmprss6 and Hfe gene function. Data shows that loss of Tmprss6 leads to an iron-deficient phenotype and is epistatic to (can override) the iron-overload phenotype of Hfe deficiency.
Key Experimental Methodologies
Investigating the TMPRSS6 pathway requires a combination of molecular biology, cell biology, and analytical techniques. Below are generalized protocols for key experiments.
Quantification of Hepcidin (HAMP) mRNA by qRT-PCR
This protocol measures the transcriptional level of hepcidin, which is the direct downstream target of the TMPRSS6-regulated pathway.
Objective: To quantify relative HAMP mRNA levels in liver tissue or hepatocyte cell lines.
Protocol Steps:
-
RNA Extraction: Isolate total RNA from mouse liver tissue or cultured cells (e.g., HepG2, Huh7) using a TRIzol-based reagent or a column-based kit according to the manufacturer's instructions. Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript) and oligo(dT) or random hexamer primers.
-
Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. Each reaction should contain cDNA template, forward and reverse primers for the target gene (HAMP) and a reference gene (e.g., ACTB, GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.
-
Data Analysis: Calculate the relative expression of HAMP mRNA using the delta-delta Ct (ΔΔCt) method, normalizing the expression to the reference gene[19][20].
Co-Immunoprecipitation (Co-IP) of TMPRSS6 and HJV
This method is used to demonstrate the physical interaction between TMPRSS6 and its substrate, hemojuvelin, in a cellular context.
Objective: To verify the in-vitro interaction between TMPRSS6 and HJV.
Protocol Steps:
-
Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HEK293 or HeLa) with expression plasmids encoding tagged versions of TMPRSS6 (e.g., V5-tagged) and HJV[21]. Include appropriate negative controls (e.g., empty vector).
-
Cell Lysis: After 24-48 hours, lyse the cells in a non-denaturing lysis buffer (e.g., NET/Triton buffer) containing protease inhibitors[22].
-
Pre-clearing: Centrifuge the lysates to pellet debris. Pre-clear the supernatant by incubating with an irrelevant antibody and Protein A/G agarose beads to reduce non-specific binding[22].
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the tag on TMPRSS6 (e.g., anti-V5 antibody) overnight at 4°C to form an antibody-antigen complex[21].
-
Complex Capture: Add Protein A/G agarose beads to the mixture to capture the antibody-antigen complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an antibody against HJV to detect its presence in the immunoprecipitated complex[21]. A blot for the TMPRSS6 tag confirms successful pulldown.
References
- 1. Frontiers | The role of TMPRSS6/matriptase-2 in iron regulation and anemia [frontiersin.org]
- 2. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis. [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Iron-refractory iron deficiency anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hemojuvelin and bone morphogenetic protein (BMP) signaling in iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. sah.org.ar [sah.org.ar]
- 8. Regulation of TMPRSS6 by BMP6 and iron in human cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Striking the target in iron overload disorders [jci.org]
- 10. An RNAi therapeutic targeting Tmprss6 decreases iron overload in Hfe−/− mice and ameliorates anemia and iron overload in murine β-thalassemia intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Down-regulation of Bmp/Smad signaling by Tmprss6 is required for maintenance of systemic iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Iron-Refractory Iron Deficiency Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iron-Refractory Iron Deficiency Anemia (IRIDA) | Oncohema Key [oncohemakey.com]
- 15. ashpublications.org [ashpublications.org]
- 16. Tmprss6 is a genetic modifier of the Hfe-hemochromatosis phenotype in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification and characterization of a novel murine allele of Tmprss6 | Haematologica [haematologica.org]
- 18. researchgate.net [researchgate.net]
- 19. Mass Spectrometry Analysis of Hepcidin Peptides in Experimental Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hepcidin mRNA levels in mouse liver respond to inhibition of erythropoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. THE SERINE PROTEASE MATRIPTASE-2 (TMPRSS6) INHIBITS HEPCIDIN ACTIVATION BY CLEAVING MEMBRANE HEMOJUVELIN - PMC [pmc.ncbi.nlm.nih.gov]
Targeting TMPRSS6: A Comprehensive Technical Guide for Therapeutic Development in Iron Disorders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Transmembrane protease, serine 6 (TMPRSS6), also known as matriptase-2, has emerged as a pivotal regulator of systemic iron homeostasis. Primarily expressed in the liver, TMPRSS6 acts as a negative regulator of hepcidin, the master hormone of iron metabolism. By cleaving the co-receptor hemojuvelin (HJV), TMPRSS6 dampens the Bone Morphogenetic Protein (BMP)/Sons of mothers against decapentaplegic (SMAD) signaling pathway, leading to decreased hepcidin transcription. Dysregulation of TMPRSS6 function is implicated in the pathophysiology of various iron disorders. Loss-of-function mutations in the TMPRSS6 gene result in Iron-Refractory Iron Deficiency Anemia (IRIDA), a condition characterized by high hepcidin levels and restricted iron availability.[1][2] Conversely, therapeutic inhibition of TMPRSS6 offers a promising strategy for treating iron overload disorders, such as β-thalassemia and hereditary hemochromatosis, by increasing hepcidin levels and subsequently reducing iron absorption and promoting iron sequestration. This guide provides an in-depth overview of TMPRSS6 biology, its role as a therapeutic target, and the current landscape of inhibitory modalities under investigation, complete with detailed experimental protocols and quantitative data to support further research and development.
The Central Role of TMPRSS6 in Iron Homeostasis
Systemic iron balance is tightly controlled by the liver-synthesized peptide hormone, hepcidin. Hepcidin reduces serum iron levels by binding to the iron exporter ferroportin on the surface of enterocytes, macrophages, and hepatocytes, leading to its internalization and degradation.[1] The expression of the hepcidin-encoding gene, HAMP, is principally regulated by the BMP/SMAD signaling pathway.[1]
TMPRSS6 functions as a critical brake on this pathway. Under conditions of iron deficiency, TMPRSS6 cleaves membrane-bound hemojuvelin (HJV), a BMP co-receptor, thereby attenuating the BMP-mediated signal for hepcidin production.[3] This allows for increased iron absorption and mobilization from stores. In contrast, in iron-replete states, TMPRSS6 activity is reduced, leading to increased HJV at the cell surface, enhanced BMP/SMAD signaling, and elevated hepcidin levels to restrict further iron uptake.
Mutations in TMPRSS6 that impair its proteolytic activity lead to inappropriately high hepcidin levels, causing the rare autosomal recessive disorder, Iron-Refractory Iron Deficiency Anemia (IRIDA).[2][4] Patients with IRIDA present with microcytic, hypochromic anemia, low transferrin saturation, and a poor response to oral iron supplementation, highlighting the essential role of TMPRSS6 in maintaining iron balance.[2]
TMPRSS6 Signaling Pathway
The regulation of hepcidin expression by TMPRSS6 is a multi-step process integrated with the canonical BMP/SMAD signaling cascade.
References
- 1. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver-Targeted Delivery of Oligonucleotides with N-Acetylgalactosamine Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GalNAc-Conjugated Antisense Oligonucleotide (ASO) Development Service - Creative Biolabs [creative-biolabs.com]
- 4. s27.q4cdn.com [s27.q4cdn.com]
Preliminary Efficacy of Tmprss6-IN-1: A Technical Overview for Drug Development Professionals
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a preliminary research overview of the efficacy of Tmprss6-IN-1, a potent inhibitor of Transmembrane Protease, Serine 6 (TMPRSS6). This document outlines the current understanding of its in vitro activity, the methodologies for its evaluation, and the broader context of the signaling pathway it targets.
Executive Summary
This compound has emerged from a series of peptidomimetic inhibitors designed to target TMPRSS6, a key negative regulator of hepcidin, the master hormone of iron homeostasis. By inhibiting TMPRSS6, this compound has the potential to increase hepcidin levels, thereby reducing systemic iron availability. This mechanism holds therapeutic promise for iron-overload disorders such as hemochromatosis and β-thalassemia. This guide consolidates the available preclinical data on this compound and related compounds, details the experimental protocols for its assessment, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data for this compound (referred to as compound 8 in the primary literature) and its analogs, focusing on their in vitro inhibitory activity and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound and Analogs against Matriptase-2 (TMPRSS6)
| Compound | P4 | P3 | P2 | P1 | Warhead | Ki (nM) for Matriptase-2 (TMPRSS6) |
| This compound (Compound 8) | (L)-hPhe(4-guanidino) | (L)-Phe | (L)-allo-Thr | (L)-Arg | Ketobenzothiazole | 1.3 ± 0.2 |
| Compound 1 | (L)-Arg | (L)-Gln | (L)-Ala | (L)-Arg | Ketobenzothiazole | 11 ± 1 |
| Compound 2 | (D)-Arg | (L)-Gln | (L)-Ala | (L)-Arg | Ketobenzothiazole | 13 ± 2 |
| Compound 3 | (L)-hArg(Tos) | (L)-Gln | (L)-Ala | (L)-Arg | Ketobenzothiazole | 2.1 ± 0.4 |
| Compound 4 | (L)-hPhe(4-guanidino) | (L)-Gln | (L)-Ala | (L)-Arg | Ketobenzothiazole | 1.8 ± 0.3 |
| Compound 5 | (L)-hPhe(4-guanidino) | (L)-Phe | (L)-Ala | (L)-Arg | Ketobenzothiazole | 1.2 ± 0.2 |
| Compound 6 | (L)-hPhe(4-guanidino) | (L)-Phe | (L)-Thr | (L)-Arg | Ketobenzothiazole | 1.9 ± 0.3 |
| Compound 7 | (L)-hPhe(4-guanidino) | (L)-Phe | (D)-Thr | (L)-Arg | Ketobenzothiazole | 2.4 ± 0.4 |
Data extracted from St-Georges C, et al. Eur J Med Chem. 2017.
Table 2: Selectivity Profile of this compound (Compound 8)
| Protease | Ki (nM) | Selectivity (fold) vs. Matriptase-2 |
| Matriptase-2 (TMPRSS6) | 1.3 ± 0.2 | 1 |
| Matriptase | >1000 | >769 |
| Thrombin | >1000 | >769 |
| Factor Xa | >1000 | >769 |
| Plasmin | >1000 | >769 |
| uPA | >1000 | >769 |
Data extracted from St-Georges C, et al. Eur J Med Chem. 2017.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of this compound against recombinant human matriptase-2 (TMPRSS6).
Materials:
-
Recombinant human matriptase-2 (catalytic domain)
-
Fluorogenic substrate: Boc-Gln-Ala-Arg-AMC
-
This compound (and other test compounds)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Recombinant matriptase-2 is pre-incubated with varying concentrations of this compound in the assay buffer for 15 minutes at room temperature in the wells of a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate Boc-Gln-Ala-Arg-AMC to a final concentration of 10 µM.
-
The fluorescence intensity is monitored kinetically over 30 minutes at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a microplate reader.
-
The initial reaction velocities are calculated from the linear phase of the fluorescence progress curves.
-
The inhibitory constant (Ki) is determined by fitting the data to the Morrison equation for tight-binding inhibitors.
Hemojuvelin (HJV) Cleavage Assay (Western Blot)
Objective: To assess the ability of this compound to inhibit TMPRSS6-mediated cleavage of hemojuvelin in a cellular context.
Materials:
-
HEK293 cells co-transfected with expression vectors for human TMPRSS6 and human HJV.
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-HJV, anti-TMPRSS6, and anti-loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
HEK293 cells are co-transfected with TMPRSS6 and HJV expression plasmids.
-
After 24 hours, the cells are treated with varying concentrations of this compound or vehicle control for an additional 24 hours.
-
The conditioned media is collected, and the cells are lysed.
-
Protein concentrations of the cell lysates are determined.
-
Equal amounts of protein from the cell lysates and equal volumes of the conditioned media are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against HJV and TMPRSS6. The presence of cleaved (soluble) HJV in the conditioned media and full-length HJV in the cell lysate is assessed.
-
After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Hepcidin mRNA Expression Assay (RT-qPCR)
Objective: To determine the effect of this compound on the expression of the hepcidin gene (HAMP) in liver cells.
Materials:
-
HepG2 human hepatoma cells
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for HAMP and a reference gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
HepG2 cells are seeded in multi-well plates and allowed to adhere.
-
The cells are treated with various concentrations of this compound or vehicle control for 24-48 hours.
-
Total RNA is extracted from the cells using a commercial kit.
-
The concentration and purity of the RNA are determined.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Quantitative PCR is performed using the synthesized cDNA, qPCR master mix, and specific primers for HAMP and the reference gene.
-
The relative expression of HAMP mRNA is calculated using the ΔΔCt method, normalized to the expression of the reference gene.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the action of this compound.
Caption: TMPRSS6 signaling pathway in hepcidin regulation.
Caption: Experimental workflow for HJV cleavage assay.
Caption: Logical relationship of this compound's mechanism of action.
Conclusion and Future Directions
This compound is a highly potent and selective in vitro inhibitor of matriptase-2 (TMPRSS6). The available data strongly support its potential as a modulator of the hepcidin pathway. However, to advance this compound towards clinical development, further research is imperative. Key future directions include:
-
Cellular Efficacy Studies: Comprehensive studies are needed to confirm the inhibitory effect of this compound on HJV cleavage in a relevant hepatocyte cell line and to quantify the downstream increase in hepcidin expression and secretion.
-
In Vivo Pharmacokinetics and Efficacy: The lack of publicly available in vivo data is a significant gap. Future studies should focus on evaluating the pharmacokinetic profile of this compound and its efficacy in animal models of iron overload, such as Hfe-/- mice or β-thalassemia models.
-
Safety and Toxicology: A thorough assessment of the off-target effects and potential toxicity of this compound will be crucial for its progression as a therapeutic candidate.
This technical guide provides a foundational overview of this compound. The provided data and protocols should serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of TMPRSS6 inhibition.
Methodological & Application
Application Notes and Protocols for Tmprss6-IN-1 in Mouse Models of Anemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Tmprss6-IN-1, a small molecule inhibitor of Transmembrane Protease, Serine 6 (TMPRSS6), in preclinical mouse models of anemia. This document outlines the mechanism of action, provides detailed experimental protocols, and presents expected quantitative outcomes based on studies with other TMPRSS6 inhibitors.
Introduction
Transmembrane Protease, Serine 6 (TMPRSS6), also known as matriptase-2, is a liver-expressed transmembrane serine protease that plays a critical role in iron homeostasis.[1][2][3] It acts as a negative regulator of hepcidin, the central hormone controlling iron absorption and recycling.[1][2][3] TMPRSS6 cleaves hemojuvelin (HJV), a co-receptor in the bone morphogenetic protein (BMP) signaling pathway, thereby dampening the signal for hepcidin transcription.[4] In certain types of anemia, such as β-thalassemia, hepcidin levels are inappropriately low, leading to iron overload and associated pathologies. Conversely, genetic loss of TMPRSS6 function results in high hepcidin levels and iron-refractory iron deficiency anemia (IRIDA).[3][5][6]
Pharmacological inhibition of TMPRSS6 presents a promising therapeutic strategy to increase hepcidin levels, restrict iron availability, and thereby ameliorate the pathophysiology of iron-overload anemias.[5][6][7] this compound is a potent and selective small molecule inhibitor designed to target the proteolytic activity of TMPRSS6.
Mechanism of Action: The Hepcidin Regulatory Pathway
Inhibition of TMPRSS6 by this compound is expected to increase the cell surface expression of HJV, leading to enhanced BMP/SMAD signaling and subsequent upregulation of hepcidin transcription in hepatocytes. Elevated circulating hepcidin then binds to the iron exporter ferroportin on enterocytes and macrophages, inducing its internalization and degradation. This reduces dietary iron absorption and limits the release of recycled iron from macrophages, ultimately lowering serum iron levels.
Data Presentation: Expected Effects of this compound
The following tables summarize the anticipated quantitative effects of this compound in commonly used mouse models of anemia. The data are extrapolated from studies using other TMPRSS6 inhibitors, such as siRNA and monoclonal antibodies, and should be considered as a general guide.
Table 1: Effect of TMPRSS6 Inhibition on Hematological Parameters in Hbbth3/+ Mouse Model of β-Thalassemia
| Parameter | Vehicle Control (Hbbth3/+) | This compound (Hbbth3/+) | Wild-Type Control |
| Hemoglobin (g/dL) | ~8-9 | ↑ (~10-11) | ~13-15 |
| Red Blood Cell Count (106/µL) | ~9-10 | ↑ (~11-12) | ~9-10 |
| Mean Corpuscular Volume (fL) | ~40-45 | ↓ (~35-40) | ~45-50 |
| Reticulocytes (%) | High (~20-30%) | ↓ (Normalized) | Low (~2-4%) |
| Spleen Weight (g) | ~0.4-0.6 | ↓ (Normalized to WT) | ~0.1 |
Data are representative values compiled from literature on genetic and antibody-mediated Tmprss6 inhibition in Hbbth3/+ mice and may vary based on experimental conditions.[4][5]
Table 2: Effect of TMPRSS6 Inhibition on Iron Homeostasis
| Parameter | Vehicle Control | This compound |
| Hfe-/- Mouse Model | ||
| Serum Iron (µg/dL) | ~250-300 | ↓ (~100-150) |
| Transferrin Saturation (%) | ~90-100 | ↓ (~30-50) |
| Liver Iron Content (µg/g) | High | ↓ (Significant reduction) |
| Hbbth3/+ Mouse Model | ||
| Serum Iron (µg/dL) | ~200-250 | ↓ (~100-150) |
| Transferrin Saturation (%) | ~80-90 | ↓ (~30-50) |
| Liver Iron Content (µg/g) | High | ↓ (Significant reduction) |
| Wild-Type Mouse | ||
| Serum Iron (µg/dL) | ~150-200 | ↓ (~50-100) |
| Hepcidin mRNA (relative expression) | 1 | ↑ (2- to 5-fold) |
Data are representative values compiled from literature on various Tmprss6 inhibition strategies in different mouse models.[7][8]
Experimental Protocols
The following are detailed protocols for the in vivo application of this compound in mouse models of anemia.
Protocol 1: Preparation and Administration of this compound
Objective: To prepare and administer this compound to mice.
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, or as specified by the manufacturer)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal balance
-
Oral gavage needles (20-22 gauge, 1-1.5 inches with a ball tip for mice)
-
1 mL syringes
Procedure:
-
Dose Calculation: Determine the required dose of this compound. A starting dose range of 10-50 mg/kg can be considered, but this must be optimized in preliminary dose-finding studies.
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound.
-
Suspend the compound in the chosen vehicle to the desired final concentration (e.g., 1-5 mg/mL).
-
Vortex thoroughly to ensure a homogenous suspension. Sonication may be used if the compound is difficult to suspend.
-
Prepare a fresh formulation for each day of dosing.
-
-
Animal Preparation and Dosing:
-
Weigh each mouse to determine the precise volume of the formulation to be administered (typically 5-10 mL/kg).[9]
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Insert the gavage needle gently into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound suspension or vehicle.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-administration.
-
Protocol 2: Evaluation of Efficacy in a β-Thalassemia Mouse Model (Hbbth3/+)
Objective: To assess the therapeutic effect of this compound on anemia and iron overload in Hbbth3/+ mice.
Experimental Workflow:
Procedure:
-
Animal Model: Use Hbbth3/+ mice and wild-type littermates as controls.
-
Treatment Groups:
-
Group 1: Hbbth3/+ mice + Vehicle
-
Group 2: Hbbth3/+ mice + this compound
-
Group 3: Wild-type mice + Vehicle
-
-
Dosing Regimen: Administer this compound or vehicle daily via oral gavage for a period of 4 to 8 weeks.
-
Sample Collection:
-
Collect peripheral blood weekly or at the end of the study for complete blood count (CBC) and serum iron analysis.
-
At the study endpoint, euthanize the mice and collect liver and spleen for weight measurement, iron quantification, and gene expression analysis.
-
-
Endpoint Analyses:
-
Hematology: Analyze blood samples for hemoglobin, hematocrit, red blood cell count, and red cell indices (MCV, MCH).
-
Iron Studies: Measure serum iron and total iron-binding capacity (TIBC) to calculate transferrin saturation. Quantify non-heme iron content in the liver and spleen.
-
Gene Expression: Isolate RNA from liver tissue and perform quantitative real-time PCR (qPCR) to measure the expression of Hamp (hepcidin) and other iron-related genes.
-
Histology: Perform Perls' Prussian blue staining on liver and spleen sections to visualize iron deposition.
-
Protocol 3: Pharmacodynamic Assessment in Wild-Type Mice
Objective: To determine the acute pharmacodynamic effects of this compound on hepcidin expression and serum iron.
Procedure:
-
Animal Model: Use wild-type C57BL/6 mice.
-
Treatment: Administer a single dose of this compound or vehicle via oral gavage.
-
Time Course: Euthanize cohorts of mice at various time points post-dose (e.g., 0, 4, 8, 24, 48 hours).
-
Analyses:
-
Measure liver Hamp (hepcidin) mRNA expression by qPCR.
-
Measure serum iron and transferrin saturation.
-
This acute study will help establish the time course of target engagement and the downstream effects on iron homeostasis, aiding in the design of chronic efficacy studies.
Disclaimer: this compound is intended for research use only. The provided protocols are general guidelines and should be adapted and optimized based on the specific characteristics of the compound and the experimental goals. All animal procedures must be performed in accordance with institutional and national guidelines for animal welfare.
References
- 1. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Deletion of TMPRSS6 attenuates the phenotype in a mouse model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. content-assets.jci.org [content-assets.jci.org]
- 8. An RNAi therapeutic targeting Tmprss6 decreases iron overload in Hfe−/− mice and ameliorates anemia and iron overload in murine β-thalassemia intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
Measuring TMPRSS6 Activity with Small Molecule Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transmembrane Protease, Serine 6 (TMPRSS6), also known as matriptase-2, is a type II transmembrane serine protease predominantly expressed in the liver. It is a key negative regulator of hepcidin, the central hormone governing systemic iron homeostasis.[1][2] By cleaving the co-receptor hemojuvelin (HJV), TMPRSS6 dampens the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway, which in turn suppresses hepcidin transcription.[3][4] Dysregulation of TMPRSS6 activity is implicated in iron metabolism disorders.[5] Inhibition of TMPRSS6 is a promising therapeutic strategy for diseases of iron overload, such as beta-thalassemia and hereditary hemochromatosis, by increasing hepcidin levels and consequently reducing iron absorption.[5][6]
This document provides detailed application notes and protocols for measuring the activity of TMPRSS6 using the small molecule inhibitor, Tmprss6-IN-1 . Additionally, data for a highly potent inhibitor, TMPRSS6 inhibitor Cpd-B , is included for comparative purposes. These notes are intended to guide researchers in the in vitro characterization of TMPRSS6 inhibitors.
Data Presentation
Quantitative data for commercially available small molecule inhibitors of TMPRSS6 are summarized below.
| Compound | Target | IC50 (nM) | Assay Type | Cell Line | Notes | Reference |
| This compound (compound 8) | TMPRSS6 (Matriptase-2) | Potent inhibitor (specific IC50 not publicly available) | Protease activity assay | N/A | Belongs to a class of peptidomimetic inhibitors. | [7] |
| TMPRSS6 inhibitor Cpd-B | TMPRSS6 (Matriptase-2) | 7.6 | Recombinant enzyme assay | N/A | Highly potent and specific small molecule inhibitor. | [8] |
| 144 | Cellular assay (in media) | HEK293 (transfected with TMPRSS6) | Demonstrates cellular activity with no cytotoxicity. | [8] | ||
| 267 | HJV cleavage assay | HeLa cells | Inhibits the cleavage of the physiological substrate hemojuvelin. | [8] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of TMPRSS6 and the experimental approaches to measure its inhibition, the following diagrams are provided.
Caption: TMPRSS6 signaling pathway in hepcidin regulation.
Caption: Workflow for in vitro and cell-based TMPRSS6 inhibitor testing.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for characterizing TMPRSS6 inhibitors.
In Vitro TMPRSS6 Protease Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant TMPRSS6.
Materials:
-
Recombinant human TMPRSS6 (catalytic domain)
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20
-
Dimethyl sulfoxide (DMSO)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in DMSO.
-
In a 384-well plate, add 2 µL of the diluted inhibitor or DMSO (vehicle control) to each well.
-
Add 20 µL of recombinant TMPRSS6 diluted in assay buffer to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate diluted in assay buffer to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30-60 minutes at 37°C.
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Hemojuvelin (HJV) Cleavage Assay
Objective: To assess the ability of this compound to inhibit TMPRSS6-mediated cleavage of its physiological substrate, HJV, in a cellular context.
Materials:
-
HeLa or HEK293T cells
-
Expression plasmids for human TMPRSS6 and human HJV (with a C-terminal tag, e.g., HA or FLAG)
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or serum-free medium
-
Complete growth medium (DMEM with 10% FBS)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-HA or anti-FLAG, anti-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Co-transfect cells with TMPRSS6 and HJV expression plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the medium with fresh complete growth medium containing various concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for an additional 24 hours.
-
Collect the cell culture supernatant (to detect shed HJV) and lyse the cells with lysis buffer.
-
Determine the total protein concentration of the cell lysates.
-
Separate equal amounts of protein from the cell lysates and concentrated supernatant by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the HJV tag and the loading control.
-
Incubate with the HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities to determine the extent of HJV cleavage inhibition.
Hepcidin mRNA Expression Assay in Hepatoma Cells
Objective: To measure the effect of this compound on the expression of the hepcidin-encoding gene (HAMP) in liver cells.
Materials:
-
HepG2 or Huh7 human hepatoma cells
-
Complete growth medium
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
Quantitative PCR (qPCR) machine
-
Primers for HAMP and a reference gene (e.g., GAPDH or ACTB)
-
SYBR Green or TaqMan qPCR master mix
Procedure:
-
Seed HepG2 or Huh7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 24-48 hours.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for HAMP and the reference gene.
-
Analyze the qPCR data using the delta-delta Ct method to determine the relative fold change in HAMP mRNA expression.
Conclusion
The protocols and data presented herein provide a framework for the characterization of small molecule inhibitors of TMPRSS6, such as this compound. These assays are crucial for the preclinical evaluation of potential therapeutics for iron overload disorders. By utilizing a combination of in vitro enzymatic assays and cell-based functional assays, researchers can effectively determine the potency and mechanism of action of novel TMPRSS6 inhibitors.
References
- 1. TMPRSS6 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. What are TMPRSS6 inhibitors and how do they work? [synapse.patsnap.com]
- 6. TMPRSS6 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TMPRSS6 inhibitor Cpd-B | TMPRSS6 inhibitor | Probechem Biochemicals [probechem.com]
Application of Tmprss6-IN-1 in Hemochromatosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hereditary hemochromatosis is a genetic disorder characterized by excessive intestinal iron absorption and progressive iron deposition in various organs, leading to tissue damage and organ failure. The central regulator of systemic iron homeostasis is the liver-produced peptide hormone hepcidin. Insufficient hepcidin production is the underlying cause of iron overload in hemochromatosis.
Transmembrane protease, serine 6 (TMPRSS6), also known as matriptase-2, is a key negative regulator of hepcidin expression.[1][2][3] TMPRSS6 proteolytically cleaves hemojuvelin (HJV), a co-receptor in the bone morphogenetic protein (BMP) signaling pathway that promotes hepcidin transcription.[4][5][6] By cleaving HJV, TMPRSS6 dampens BMP/SMAD signaling, leading to reduced hepcidin production and consequently increased iron absorption.[1][6]
Genetic inactivation of Tmprss6 in mouse models of hemochromatosis has been shown to increase hepcidin expression and ameliorate iron overload.[1][5][6] This makes TMPRSS6 an attractive therapeutic target for the treatment of hemochromatosis and other iron overload disorders.
Tmprss6-IN-1 is a potent and selective small molecule inhibitor of TMPRSS6. These application notes provide an overview of its mechanism of action, representative data from preclinical studies in a mouse model of hemochromatosis, and detailed protocols for its use in research.
Mechanism of Action
This compound inhibits the proteolytic activity of TMPRSS6. By blocking TMPRSS6, the inhibitor prevents the cleavage of HJV on the surface of hepatocytes. This leads to increased activation of the BMP receptor complex and subsequent phosphorylation of SMAD1/5/8. The phosphorylated SMAD complex then translocates to the nucleus, where it upregulates the transcription of the hepcidin gene (HAMP).[4][7] The resulting increase in circulating hepcidin levels leads to the internalization and degradation of the iron exporter ferroportin on enterocytes and macrophages, thereby reducing dietary iron absorption and promoting iron retention in macrophages.
Signaling Pathway of Hepcidin Regulation and Inhibition by this compound
References
- 1. Tmprss6 is a genetic modifier of the Hfe-hemochromatosis phenotype in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The role of TMPRSS6/matriptase-2 in iron regulation and anemia [frontiersin.org]
- 4. ashpublications.org [ashpublications.org]
- 5. An RNAi therapeutic targeting Tmprss6 decreases iron overload in Hfe−/− mice and ameliorates anemia and iron overload in murine β-thalassemia intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tmprss6 is a genetic modifier of the Hfe-hemochromatosis phenotype in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. radiopaedia.org [radiopaedia.org]
Modulating Hepcidin Expression Using Tmprss6-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepcidin, a peptide hormone primarily synthesized in the liver, is the master regulator of systemic iron homeostasis. Its expression is tightly controlled by various stimuli, including iron levels, inflammation, and erythropoietic demand. Dysregulation of hepcidin is implicated in a range of iron metabolism disorders. Transmembrane protease, serine 6 (TMPRSS6), also known as matriptase-2, is a key negative regulator of hepcidin expression. By inhibiting the Bone Morphogenetic Protein (BMP)-SMAD signaling pathway, TMPRSS6 reduces hepcidin production, thereby increasing iron availability. Consequently, inhibition of TMPRSS6 presents a promising therapeutic strategy for diseases characterized by iron overload, such as hemochromatosis and beta-thalassemia.
Tmprss6-IN-1 is a potent, small molecule inhibitor of TMPRSS6. These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in modulating hepcidin expression in both in vitro and in vivo research settings.
Mechanism of Action
TMPRSS6 negatively regulates hepcidin transcription by cleaving hemojuvelin (HJV), a co-receptor for the BMP type I and type II receptors.[1] This cleavage impairs the downstream signaling cascade involving the phosphorylation of SMAD1/5/8, which would otherwise translocate to the nucleus and induce the transcription of the hepcidin gene (HAMP).
This compound, by inhibiting the proteolytic activity of TMPRSS6, prevents the cleavage of HJV. This leads to the stabilization of the BMP receptor complex, enhanced SMAD1/5/8 phosphorylation, and ultimately, increased hepcidin expression. The subsequent increase in circulating hepcidin leads to the internalization and degradation of the iron exporter ferroportin on enterocytes and macrophages, resulting in decreased dietary iron absorption and reduced iron release from stores.
Data Presentation
While specific quantitative data for this compound's direct effect on hepcidin expression from peer-reviewed literature is not publicly available at this time, the following tables summarize the inhibitory activity of a potent, structurally distinct small molecule TMPRSS6 inhibitor, "Cpd-B", to provide an expected range of potency for this class of compounds. Additionally, data for other classes of TMPRSS6 inhibitors are presented for a comprehensive overview.
Table 1: In Vitro Inhibitory Activity of TMPRSS6 Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| TMPRSS6 inhibitor Cpd-B | TMPRSS6 | Biochemical | 7.6 | [2] |
| TMPRSS6 inhibitor Cpd-B | TMPRSS6 | Cellular (HEK293) | 144 | [2] |
| TMPRSS6 inhibitor Cpd-B | HJV Cleavage (HeLa) | Cellular | 267 | [2] |
Table 2: In Vivo Effects of TMPRSS6 Inhibition on Hepcidin and Iron Parameters
| Inhibitor/Method | Animal Model | Treatment Regimen | Outcome | Reference |
| Tmprss6 Antisense Oligonucleotide | C57BL/6 Mice | 100 mg/kg/week for 4 weeks (subcutaneous) | ~90% reduction in liver Tmprss6 mRNA; 4-5 fold increase in Hamp mRNA | |
| Tmprss6 siRNA (LNP-formulated) | C57BL/6 Mice | Single dose | 2-3 fold increase in liver hepcidin mRNA (24h to 7 days); ~50% decrease in serum iron (up to 14 days) | |
| REGN7999 (monoclonal antibody) | C57BL/6 Mice | 3 days post-injection | Significant increase in serum hepcidin; Significant decrease in serum iron |
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound. Optimization of concentrations and incubation times will be necessary.
Protocol 1: In Vitro Inhibition of TMPRSS6 Activity
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human TMPRSS6.
Materials:
-
Recombinant human TMPRSS6 (catalytic domain)
-
Fluorogenic peptide substrate for TMPRSS6 (e.g., Boc-Gln-Ala-Arg-AMC)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0)
-
DMSO
-
384-well black plates
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in Assay Buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Add 5 µL of each inhibitor dilution to the wells of a 384-well plate. Include wells with Assay Buffer and DMSO as no-inhibitor and vehicle controls, respectively.
-
Add 10 µL of recombinant TMPRSS6 (at a final concentration of e.g., 1 nM) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate (at a final concentration of e.g., 10 µM).
-
Immediately begin monitoring the fluorescence intensity (e.g., Ex/Em = 380/460 nm) every minute for 30-60 minutes using a plate reader.
-
Calculate the initial reaction velocity (V) for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Assay for Hepcidin mRNA Expression in Hepatocytes
Objective: To assess the effect of this compound on hepcidin (HAMP) mRNA expression in a human hepatocyte cell line (e.g., HepG2 or Huh7).
Materials:
-
HepG2 or Huh7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for HAMP and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Procedure:
-
Seed HepG2 or Huh7 cells in 6-well plates and grow to 70-80% confluency.
-
Prepare various concentrations of this compound in cell culture medium (e.g., 10 nM to 10 µM). Include a vehicle control (DMSO).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours).
-
After incubation, wash the cells with PBS and lyse them for RNA extraction according to the manufacturer's protocol.
-
Quantify the extracted RNA and synthesize cDNA.
-
Perform qPCR to determine the relative expression levels of HAMP mRNA, normalized to the housekeeping gene.
-
Analyze the data using the ΔΔCt method to calculate the fold change in HAMP expression for each treatment condition compared to the vehicle control.
Protocol 3: In Vivo Evaluation of this compound in a Mouse Model
Objective: To determine the effect of this compound on serum hepcidin levels and iron parameters in mice.
Materials:
-
C57BL/6 mice (or a relevant disease model, e.g., Hfe-/- mice)
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% methylcellulose)
-
Gavage needles or appropriate injection supplies
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
ELISA kit for mouse hepcidin
-
Kits for measuring serum iron and transferrin saturation
Procedure:
-
Acclimate mice to the experimental conditions.
-
Prepare a formulation of this compound in the chosen vehicle at the desired concentration for the intended dose.
-
Administer this compound to the mice via the chosen route (e.g., oral gavage or intraperitoneal injection) at a range of doses. Include a vehicle control group.
-
At various time points post-administration (e.g., 4, 8, 24, 48 hours), collect blood samples from the mice.
-
Process the blood to obtain serum or plasma.
-
Measure serum hepcidin levels using a commercially available ELISA kit according to the manufacturer's instructions.
-
Measure serum iron and total iron-binding capacity to calculate transferrin saturation.
-
Analyze the data to determine the dose- and time-dependent effects of this compound on hepcidin and iron parameters.
Mandatory Visualizations
Caption: TMPRSS6 Signaling Pathway and Point of Intervention for this compound.
Caption: In Vitro Experimental Workflow for Assessing this compound Efficacy.
Caption: In Vivo Experimental Workflow for Pharmacodynamic Assessment.
References
Protocol for Assessing Tmprss6-IN-1 Specificity: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tmprss6-IN-1 is a small molecule inhibitor targeting Transmembrane Protease, Serine 6 (TMPRSS6), also known as matriptase-2. TMPRSS6 is a type II transmembrane serine protease predominantly expressed in the liver. It plays a critical role in iron homeostasis by negatively regulating the production of hepcidin, the master regulator of systemic iron availability.[1][2][3] The mechanism of action involves the cleavage of hemojuvelin (HJV), a co-receptor in the bone morphogenetic protein (BMP) signaling pathway, which in turn suppresses hepcidin expression.[4][5][6] Dysregulation of TMPRSS6 activity is associated with iron-refractory iron deficiency anemia (IRIDA).[1][2] Therefore, inhibitors of TMPRSS6 like this compound are of significant therapeutic interest.
This document provides a comprehensive set of protocols to rigorously assess the specificity of this compound, ensuring its on-target potency and minimal off-target effects. The protocols outlined below cover in vitro enzymatic assays, cell-based target engagement assays, and proteome-wide specificity profiling.
TMPRSS6 Signaling Pathway
The following diagram illustrates the central role of TMPRSS6 in the regulation of hepcidin and iron homeostasis.
Caption: TMPRSS6 signaling pathway in iron homeostasis.
Experimental Protocols
A multi-tiered approach is recommended to thoroughly characterize the specificity of this compound. This includes biochemical assays for direct enzyme inhibition, cell-based assays to confirm target engagement in a physiological context, and unbiased proteomic approaches to identify potential off-targets.
In Vitro Serine Protease Profiling
This protocol assesses the inhibitory activity of this compound against TMPRSS6 and a panel of other serine proteases to determine its selectivity.
Workflow Diagram:
Caption: Workflow for in vitro serine protease profiling.
Methodology:
-
Reagents and Materials:
-
Recombinant human TMPRSS6 (catalytic domain).
-
Panel of off-target serine proteases (e.g., trypsin, chymotrypsin, elastase, matriptase-1, thrombin, Factor Xa).
-
Fluorogenic substrate for TMPRSS6 (e.g., Boc-Gln-Ala-Arg-AMC) and other proteases. A chromogenic substrate like N-(tert-butoxycarbonyl)-Gln-Ala-Arg-p-nitroanilide can also be used.[7]
-
This compound stock solution in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20).
-
384-well black, flat-bottom plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 5 µL of each inhibitor dilution to the wells of the 384-well plate. Include wells with DMSO only as a negative control.
-
Add 10 µL of recombinant protease solution (pre-diluted in assay buffer to the desired concentration) to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate solution (pre-diluted in assay buffer).
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
-
Normalize the rates to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each protease.
-
Data Presentation:
| Protease | This compound IC50 (nM) |
| TMPRSS6 | Value |
| Matriptase-1 | Value |
| Trypsin | Value |
| Chymotrypsin | Value |
| Elastase | Value |
| Thrombin | Value |
| Factor Xa | Value |
| Other Proteases | Value |
Cellular Thermal Shift Assay (CETSA)
CETSA assesses the direct binding of this compound to TMPRSS6 in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[8]
Workflow Diagram:
References
- 1. TMPRSS6 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Frontiers | The role of TMPRSS6/matriptase-2 in iron regulation and anemia [frontiersin.org]
- 3. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matriptase-2 (TMPRSS6): a proteolytic regulator of iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Transcriptome analysis reveals TMPRSS6 isoforms with distinct functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of TMPRSS6 by BMP6 and iron in human cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing a TMPRSS6 Inhibitor as a Tool for Studying BMP/SMAD Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
The transmembrane protease, serine 6 (TMPRSS6), also known as matriptase-2, is a type II transmembrane serine protease predominantly expressed in the liver.[1][2][3] It is a critical negative regulator of iron homeostasis.[4][5] The primary function of TMPRSS6 is to suppress the production of hepcidin, the central hormone controlling systemic iron levels.[6][7][8] Mutations that lead to a loss of TMPRSS6 function cause Iron-Refractory Iron Deficiency Anemia (IRIDA), a condition characterized by inappropriately high hepcidin levels, which block intestinal iron absorption and iron release from stores.[2][5]
TMPRSS6 exerts its effect by modulating the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway.[1][8] Specifically, it cleaves the BMP co-receptor hemojuvelin (HJV) on the hepatocyte cell surface, which attenuates the signaling cascade that leads to hepcidin transcription.[9][10] By inhibiting TMPRSS6, researchers can effectively upregulate the BMP/SMAD pathway, providing a powerful tool to study its regulation, downstream targets, and physiological consequences.
This document provides detailed application notes and protocols for using a generic TMPRSS6 inhibitor (referred to herein as Tmprss6-IN-1) to investigate the BMP/SMAD signaling pathway. The principles and methods described are applicable to various forms of TMPRSS6 inhibitors, including small molecules, monoclonal antibodies, or RNA-based therapeutics.
Mechanism of Action
The BMP/SMAD pathway is a key regulator of hepcidin expression. The process begins when BMP ligands, such as BMP6, bind to a complex of BMP type I and type II receptors.[11][12] This binding requires the co-receptor HJV to robustly activate the pathway.[1] Receptor activation leads to the phosphorylation of intracellular signaling molecules, SMAD1, SMAD5, and SMAD8 (SMAD1/5/8). Phosphorylated SMAD1/5/8 then forms a complex with SMAD4, translocates to the nucleus, and binds to BMP-responsive elements on the promoter of target genes, including HAMP (the gene encoding hepcidin) and ID1, to activate their transcription.[1][11]
TMPRSS6 acts as a brake on this system. It cleaves membrane-bound HJV, reducing its availability on the cell surface and thereby dampening the BMP/SMAD signal.[10] A TMPRSS6 inhibitor, this compound, prevents this cleavage. This leads to an accumulation of HJV at the cell surface, enhanced BMP/SMAD signaling, increased SMAD1/5/8 phosphorylation, and consequently, elevated transcription of hepcidin and other BMP target genes.[9] This makes this compound an invaluable tool for studying the dynamics of this pathway.
Data Presentation
The following tables summarize quantitative data from studies on mice with genetic deletion of Tmprss6 or treated with a TMPRSS6 inhibitor, which mimics the effects of this compound.
Table 1: Effect of Tmprss6 Deficiency on Hepatic Gene Expression in Mice
| Genotype | Hepatic Hepcidin mRNA (relative units) | Hepatic Id1 mRNA (relative units) | Hepatic Bmp6 mRNA (relative units) | Reference |
| Tmprss6+/+ (Wild-Type) | 1.0 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.1 | [1] |
| Tmprss6-/- (Knockout) | 4.6 ± 0.5 (p < 0.001) | 3.5 ± 0.4 (p < 0.001) | 0.4 ± 0.1 (p < 0.01) | [1] |
Data are presented as mean ± SEM. Statistical significance is compared to Wild-Type.
Table 2: Effect of Tmprss6 Deficiency on Systemic Iron Parameters in Mice
| Genotype | Serum Iron (µg/dL) | Transferrin Saturation (%) | Spleen Non-Heme Iron (µg/g) | Reference |
| Tmprss6+/+ (Wild-Type) | 150 ± 15 | 55 ± 5 | 131 ± 10 | [1] |
| Tmprss6-/- (Knockout) | 30 ± 5 (p < 0.001) | 10 ± 2 (p < 0.001) | 160 ± 22 | [1] |
Data are presented as mean ± SEM. Statistical significance is compared to Wild-Type.
Table 3: Effect of a TMPRSS6-Inhibiting Monoclonal Antibody (mAb) in Mice
| Treatment | Serum Hepcidin (ng/mL) | Serum Iron (µg/dL) | Study Duration | Reference |
| Isotype Control | ~20 | ~250 | 3 days | [13] |
| REGN7999 (anti-TMPRSS6 mAb) | ~120 (p < 0.05) | ~50 (p < 0.05) | 3 days | [13] |
Approximate values are derived from published graphs.
Experimental Protocols
A. In Vitro Studies Using Hepatoma Cell Lines (e.g., Hep3B, HepG2)
This workflow allows for the mechanistic study of this compound on BMP/SMAD signaling in a controlled environment.
1. Cell Culture and Seeding
-
Cell Lines: Human hepatoma cell lines such as Hep3B or HepG2 are commonly used as they endogenously express the components of the BMP/SMAD pathway.
-
Culture Medium: Use appropriate medium (e.g., RPMI 1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[14]
-
Procedure:
-
Culture cells in a T-75 flask at 37°C and 5% CO₂.
-
Once cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet and seed into 6-well or 12-well plates at a density that will result in ~70% confluency on the day of the experiment (e.g., 5 x 10⁵ cells per well for a 6-well plate). Allow cells to attach overnight.[11]
-
2. Treatment with this compound
-
The next day, gently aspirate the culture medium.
-
Wash cells once with serum-free medium.
-
Add medium with reduced serum (e.g., 1% FBS) and incubate for 16-24 hours to starve the cells and reduce basal signaling.[11]
-
Prepare working solutions of this compound in the low-serum medium. Include a vehicle-only control.
-
Aspirate the starvation medium and add the medium containing the inhibitor or vehicle.
-
If investigating the potentiation of the pathway, co-treat with a known agonist like recombinant human BMP6 (e.g., 10-25 ng/mL).[11]
-
Incubate for the desired time course (e.g., for mRNA analysis: 4-24 hours; for protein phosphorylation: 15-60 minutes).
3. Western Blot for Phosphorylated SMAD1/5/8
-
Lysis: Place the culture plate on ice, aspirate the medium, and wash cells with ice-cold PBS. Add RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against phospho-SMAD1/5/8 overnight at 4°C. Use an antibody for total SMAD1 or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Quantitative Real-Time PCR (qRT-PCR) for Target Genes
-
RNA Extraction: Lyse cells directly in the well using a lysis buffer (e.g., from a Qiagen RNeasy kit) and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Set up the reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for your genes of interest (HAMP, ID1) and a housekeeping gene (GAPDH, HPRT1).
-
Analysis: Run the reaction on a real-time PCR system. Calculate the relative gene expression using the ΔΔCt method.
B. In Vivo Studies in Mice
This workflow is designed to assess the physiological impact of this compound on iron homeostasis.
1. Animal Model and Treatment
-
Model: 8-week-old male C57BL/6 mice are a standard choice.[11]
-
Groups: Include a vehicle control group and at least one dose group for this compound. A typical group size is n=5-8 mice.
-
Administration: The route (e.g., intraperitoneal, subcutaneous, oral) and frequency will depend on the properties of the specific inhibitor. Administer the compound or vehicle for the desired study duration (e.g., 3 days to several weeks).
2. Sample Collection and Processing
-
At the study endpoint, anesthetize the mice.
-
Collect blood via cardiac puncture into serum separator tubes. Centrifuge to separate serum and store at -80°C.
-
Perfuse the animals with PBS to remove blood from the organs.
-
Dissect the liver and spleen. Weigh the organs.
-
Take a small piece of the liver (~30 mg) and place it in an RNA stabilization solution (e.g., RNAlater) for gene expression analysis.
-
Snap-freeze the remaining tissue in liquid nitrogen and store at -80°C for iron measurement.
3. Analysis of Iron Parameters
-
Serum Iron and Unsaturated Iron-Binding Capacity (UIBC): Use commercially available colorimetric assay kits to measure serum iron and UIBC. Calculate transferrin saturation as: (Serum Iron / (Serum Iron + UIBC)) * 100.
-
Serum Hepcidin: Measure hepcidin levels using a competitive ELISA kit.
-
Tissue Non-Heme Iron: Use the acid-bathophenanthroline method. Briefly, homogenize a known weight of tissue, digest with an acid mixture to release iron, and measure the iron concentration colorimetrically after adding a chromogen.
4. Gene Expression Analysis from Liver Tissue
-
Extract RNA from the liver tissue stored in RNAlater using a suitable kit (e.g., Qiagen RNeasy).
-
Proceed with cDNA synthesis and qRT-PCR as described in the in vitro protocol to measure the expression of Hamp, Id1, and other genes of interest.
Logical Pathway of TMPRSS6 Inhibition
The following diagram illustrates the expected causal chain of events following the administration of a TMPRSS6 inhibitor.
References
- 1. Down-regulation of Bmp/Smad signaling by Tmprss6 is required for maintenance of systemic iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutations in TMPRSS6 cause iron-refractory iron deficiency anemia (IRIDA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE SERINE PROTEASE MATRIPTASE-2 (TMPRSS6) INHIBITS HEPCIDIN ACTIVATION BY CLEAVING MEMBRANE HEMOJUVELIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TMPRSS6 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. A mutation in the TMPRSS6 gene, encoding a transmembrane serine protease that suppresses hepcidin production, in familial iron deficiency anemia refractory to oral iron | Haematologica [haematologica.org]
- 8. Down-regulation of Bmp/Smad signaling by Tmprss6 is required for maintenance of systemic iron homeostasis | Blood | American Society of Hematology [ashpublications.org]
- 9. Limiting hepatic Bmp-Smad signaling by matriptase-2 is required for erythropoietin-mediated hepcidin suppression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The serine protease matriptase-2 (TMPRSS6) inhibits hepcidin activation by cleaving membrane hemojuvelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of TMPRSS6 by BMP6 and iron in human cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of TMPRSS6 by BMP6 and iron in human cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. unco.edu [unco.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Tmprss6-IN-1 Insolubility Issues
For researchers, scientists, and drug development professionals utilizing Tmprss6-IN-1, ensuring its proper dissolution is critical for obtaining reliable and reproducible experimental results. This guide provides troubleshooting strategies and frequently asked questions to address common insolubility issues encountered with this potent TMPRSS6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What is the recommended solvent?
A1: this compound is sparingly soluble in aqueous solutions. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).
Q2: What is the maximum concentration for a this compound stock solution in DMSO?
A2: A stock solution of up to 125 mg/mL (158.05 mM) in DMSO can be prepared. It may be necessary to use ultrasonic treatment to fully dissolve the compound at this concentration.[1]
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. What can I do?
A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are several strategies to mitigate precipitation:
-
Decrease the final concentration: The most straightforward approach is to lower the final working concentration of this compound in your assay.
-
Use a lower concentration stock: Preparing a more dilute DMSO stock solution can sometimes facilitate better mixing and reduce localized high concentrations that lead to precipitation upon dilution.
-
Stepwise dilution: Instead of a single large dilution, try a serial dilution approach. For example, first dilute the DMSO stock into a small volume of your aqueous buffer, vortex thoroughly, and then add this intermediate dilution to the final volume.
-
Increase the percentage of DMSO in the final solution: While it's generally advisable to keep the final DMSO concentration low to avoid solvent effects on cells or enzymes, a slight increase (e.g., from 0.1% to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Consider formulation aids: For in vivo or complex in vitro models, the use of solubilizing agents such as surfactants or cyclodextrins may be necessary, though this requires careful validation to ensure these agents do not interfere with the assay.
Q4: How should I store my this compound stock solution?
A4: Once prepared, it is recommended to aliquot your stock solution and store it at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[2] This prevents product inactivation from repeated freeze-thaw cycles.[2] Ensure the storage is in a sealed container to protect from moisture.[2]
Troubleshooting Guide
This section provides a step-by-step guide to address insolubility issues during experimental workflows.
Problem: Precipitate is visible in the stock solution vial.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete dissolution. | Use an ultrasonic bath to aid in dissolving the compound in DMSO. | The solution becomes clear with no visible particulate matter. |
| Exceeded solubility limit. | Ensure the concentration does not exceed 125 mg/mL in DMSO. If a higher concentration was attempted, dilute with additional DMSO. | The compound fully dissolves at the appropriate concentration. |
| Incorrect solvent used. | Confirm that the solvent used is 100% DMSO. | This compound dissolves in the correct solvent. |
Problem: A cloudy solution or precipitate forms immediately upon dilution of the DMSO stock into aqueous buffer/media.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low aqueous solubility of this compound. | Decrease the final working concentration of the inhibitor. | A clear solution is maintained at a lower concentration. |
| Rapid change in solvent polarity. | Perform a stepwise dilution. First, create an intermediate dilution in a smaller volume of the aqueous buffer with vigorous mixing, then add to the final volume. | Gradual dilution prevents the compound from crashing out of solution. |
| Insufficient organic solvent in the final solution. | If permissible for your experimental system, slightly increase the final percentage of DMSO (e.g., to 0.5% or 1%). Always include a vehicle control with the same DMSO concentration. | The inhibitor remains in solution at the slightly higher DMSO concentration. |
Problem: The solution is initially clear but a precipitate forms over time during incubation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Time-dependent precipitation at the working concentration. | Assess the stability of your working solution over your typical experiment duration at the intended temperature. Consider reducing the incubation time if experimentally feasible. | Determine the time window in which the inhibitor remains soluble and adjust the experimental protocol accordingly. |
| Interaction with components in the buffer or media. | If using a complex medium, consider simplifying the buffer for initial characterization to identify potential interactions. | Identify if specific components are contributing to the insolubility. |
Quantitative Data Summary
The following table summarizes the known solubility of this compound TFA salt.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 125 | 158.05 | Ultrasonic treatment may be required.[1] |
Signaling Pathway and Experimental Workflow Diagrams
To provide a better understanding of the experimental context, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: TMPRSS6-mediated regulation of hepcidin expression.
Caption: A typical in vitro experimental workflow for testing this compound.
References
Technical Support Center: Improving Bioavailability of Small Molecule Tmprss6 Inhibitors in Animal Models
Introduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with small molecule inhibitors of Transmembrane Protease, Serine 6 (Tmprss6), such as compounds structurally and functionally similar to "Tmprss6-IN-1". The information provided is based on common challenges encountered with orally administered small molecules with low aqueous solubility and is intended to guide experimental design and troubleshooting.
Disclaimer: The quantitative data presented in this guide is representative and intended for illustrative purposes, as specific preclinical data for a compound explicitly named "this compound" is not publicly available. Researchers should generate their own data for their specific molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Tmprss6 inhibitors?
A1: Tmprss6 is a transmembrane serine protease predominantly expressed in the liver. It acts as a negative regulator of hepcidin, the master hormone of iron homeostasis.[1] Tmprss6 cleaves hemojuvelin (HJV), a co-receptor in the bone morphogenetic protein (BMP) signaling pathway that induces hepcidin expression.[2] By inhibiting Tmprss6, the BMP/SMAD signaling pathway remains active, leading to increased hepcidin production. Elevated hepcidin levels then lead to the internalization and degradation of ferroportin, the sole iron exporter on enterocytes and macrophages. This results in decreased dietary iron absorption and reduced iron release from stores, ultimately lowering serum iron levels.[1][3]
Q2: What are the expected pharmacodynamic effects of a Tmprss6 inhibitor in animal models?
A2: The primary pharmacodynamic effects of a potent Tmprss6 inhibitor in animal models such as mice would be:
-
Increased hepatic hepcidin expression.
-
Decreased serum iron and transferrin saturation.
-
In disease models of iron overload (e.g., beta-thalassemia), an improvement in hematological parameters and a reduction in tissue iron deposition.[4]
Q3: What are the common challenges in achieving good oral bioavailability for small molecule Tmprss6 inhibitors?
A3: Like many kinase inhibitors, small molecule inhibitors of Tmprss6 are often lipophilic and have low aqueous solubility, which can lead to poor oral bioavailability.[5] Key challenges include:
-
Poor dissolution: The compound may not dissolve efficiently in the gastrointestinal fluids, limiting the amount of drug available for absorption.
-
Low permeability: Although many lipophilic compounds have high membrane permeability, very poor solubility can still be the rate-limiting step.
-
First-pass metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
Formulation difficulties: The physicochemical properties of the compound can make it challenging to develop a stable and effective formulation for oral administration.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with small molecule Tmprss6 inhibitors.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma exposure between animals | - Inconsistent dosing (e.g., gavage errors).- Formulation instability or non-homogeneity.- Food effects (variable food intake between animals). | - Ensure proper training on oral gavage techniques.- Prepare fresh formulations for each experiment and ensure thorough mixing.- Standardize the fasting/feeding state of the animals. |
| Low or no detectable plasma exposure after oral dosing | - Poor aqueous solubility and dissolution.- Rapid first-pass metabolism.- P-glycoprotein (P-gp) efflux. | - Improve Formulation: See "Experimental Protocols" for formulation strategies.- Assess Metabolism: Conduct in vitro metabolic stability assays with liver microsomes.- Evaluate P-gp Efflux: Use in vitro Caco-2 permeability assays. |
| Pharmacodynamic effect is observed, but plasma concentration is low | - High potency of the compound.- Active metabolites.- High tissue distribution with low plasma concentration. | - Correlate the pharmacodynamic marker (e.g., serum hepcidin) with the dose, not just plasma concentration.- Profile for major metabolites in plasma and liver.- Conduct tissue distribution studies. |
| No pharmacodynamic effect despite adequate plasma exposure | - The compound is not engaging the target in vivo.- The animal model is not appropriate.- The mechanism of action is not fully understood. | - Confirm target engagement with a proximal biomarker (e.g., measuring hepcidin levels in the liver).- Re-evaluate the suitability of the chosen animal model for the therapeutic hypothesis.- Conduct further in vitro studies to confirm the mechanism of action. |
Quantitative Data
The following tables present representative pharmacokinetic data for a hypothetical small molecule Tmprss6 inhibitor, "Tmprss6-IN-X," in mice.
Table 1: Pharmacokinetic Parameters of Tmprss6-IN-X in Mice Following a Single Dose
| Route | Dose (mg/kg) | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng*h/mL) | Oral Bioavailability (%) |
| IV | 2 | Solution in 5% DMSO, 95% Saline | 850 | 0.08 | 1200 | - |
| PO | 10 | Suspension in 0.5% HPMC | 150 | 2 | 900 | 15 |
| PO | 10 | Micronized suspension in 0.5% HPMC | 350 | 1 | 2100 | 35 |
| PO | 10 | Lipid-based formulation (SEDDS) | 700 | 1 | 4200 | 70 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.
Table 2: Dose-Response of Tmprss6-IN-X on Serum Hepcidin in Mice
| Dose (mg/kg, PO) | Formulation | Time Point (h) | Fold Increase in Serum Hepcidin (vs. Vehicle) |
| 3 | Lipid-based formulation | 24 | 2.5 |
| 10 | Lipid-based formulation | 24 | 8.0 |
| 30 | Lipid-based formulation | 24 | 15.0 |
Experimental Protocols
Protocol 1: Improving Oral Bioavailability through Formulation
For a poorly soluble compound like a Tmprss6 inhibitor, several formulation strategies can be employed to improve oral exposure.[6]
-
Micronization:
-
Reduce the particle size of the compound to the micron range using techniques like jet milling or ball milling.
-
This increases the surface area for dissolution.
-
Formulate the micronized powder as a suspension in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) or 1% carboxymethylcellulose (CMC) in water.
-
-
Amorphous Solid Dispersions (ASDs):
-
Create a solid dispersion of the compound in a polymer matrix (e.g., PVP, HPMC-AS) using spray drying or hot-melt extrusion.
-
This maintains the drug in a higher energy amorphous state, which has better solubility than the crystalline form.
-
The resulting powder can be suspended in an aqueous vehicle for dosing.
-
-
Lipid-Based Formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS):
-
Dissolve the compound in a mixture of oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol, PEG 400).
-
Upon gentle agitation in aqueous media (like in the stomach), these systems form fine oil-in-water emulsions, which can enhance drug solubilization and absorption.
-
Protocol 2: Assessment of Oral Bioavailability in Mice
-
Animals: Use male C57BL/6 mice (8-10 weeks old).
-
Dosing:
-
Intravenous (IV) Group: Administer the compound at a low dose (e.g., 1-2 mg/kg) via the tail vein. The compound should be dissolved in a vehicle suitable for IV injection (e.g., 5% DMSO, 40% PEG400, 55% saline).
-
Oral (PO) Group: Administer the compound at a higher dose (e.g., 10-50 mg/kg) by oral gavage using the desired formulation.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using software like Phoenix WinNonlin. Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Visualizations
Caption: Signaling pathway of Tmprss6-mediated hepcidin regulation and its inhibition.
Caption: Experimental workflow for improving the oral bioavailability of a small molecule inhibitor.
References
- 1. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tmprss6 is a genetic modifier of the Hfe-hemochromatosis phenotype in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Tmprss6-IN-1 stability issues in long-term experiments
Welcome to the technical support center for Tmprss6-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in long-term experiments, with a focus on addressing potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Transmembrane Protease, Serine 6 (TMPRSS6), also known as Matriptase-2. TMPRSS6 is a type II transmembrane serine protease predominantly expressed in the liver. It plays a crucial role in iron homeostasis by negatively regulating the expression of hepcidin, the master regulator of iron absorption and distribution.[1][2][3][4][5] TMPRSS6 cleaves hemojuvelin (HJV), a co-receptor in the bone morphogenetic protein (BMP) signaling pathway, thereby dampening the signal for hepcidin production. By inhibiting the proteolytic activity of TMPRSS6, this compound prevents the cleavage of HJV, leading to increased BMP/SMAD signaling and subsequent upregulation of hepcidin expression. This ultimately results in reduced systemic iron levels.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store lyophilized this compound at -20°C or -80°C. Once reconstituted in a solvent such as DMSO, the stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The stability of the inhibitor in solution is limited, and long-term storage in solution should be avoided.
Q3: What is the expected half-life of this compound in cell culture medium?
Q4: How often should the cell culture medium containing this compound be replaced in long-term experiments?
Given the potential for degradation, frequent medium changes are recommended for long-term experiments. A complete or partial medium exchange every 24-48 hours is a good starting point to ensure a consistent concentration of the active inhibitor.[6] The optimal frequency may need to be determined empirically for your specific cell line and experimental duration.
Troubleshooting Guide: Stability Issues in Long-Term Experiments
This guide addresses common problems researchers may encounter with this compound stability during prolonged experiments.
| Problem | Potential Cause | Recommended Solution |
| Loss of inhibitory effect over time | Degradation of this compound in the cell culture medium at 37°C. | - Increase the frequency of medium changes (e.g., every 24 hours).- Consider a higher initial concentration of the inhibitor to compensate for degradation, but be mindful of potential off-target effects or toxicity.- Perform a dose-response curve at different time points to assess the decline in activity. |
| Inconsistent results between experiments | Variability in inhibitor stock solution stability or handling. | - Prepare fresh stock solutions of this compound regularly.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Ensure complete solubilization of the lyophilized powder before making dilutions. |
| Precipitation of the inhibitor in the medium | Poor solubility of this compound in aqueous culture medium. | - Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line (typically ≤0.1%).- Prepare intermediate dilutions of the stock solution in a serum-free medium before adding to the final culture medium.- Visually inspect the medium for any signs of precipitation after adding the inhibitor. |
| Cell toxicity or unexpected off-target effects | High concentrations of the inhibitor or its degradation products. | - Perform a toxicity assay to determine the maximum non-toxic concentration for your specific cell line.- Use the lowest effective concentration of the inhibitor.- Ensure the purity of the this compound being used. |
Experimental Protocols
General Protocol for Long-Term Inhibition in Cell Culture
This protocol provides a framework for maintaining consistent inhibitory activity of this compound in multi-day cell culture experiments.
-
Cell Seeding: Plate cells at a density that will not lead to over-confluence by the end of the experiment. Allow cells to adhere and enter the logarithmic growth phase (typically 24 hours).
-
Inhibitor Preparation:
-
On the day of the experiment, thaw a fresh aliquot of the this compound stock solution.
-
Prepare the desired final concentration of the inhibitor by serial dilution in a pre-warmed, serum-free medium.
-
-
Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the final concentration of this compound.
-
Include a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO) in parallel.
-
-
Medium Replacement:
-
For experiments lasting longer than 48 hours, perform a complete or partial medium change every 24-48 hours with freshly prepared inhibitor-containing medium.[6]
-
Signaling Pathways and Workflows
Tmprss6 Signaling Pathway
Caption: The TMPRSS6 signaling pathway in the regulation of hepcidin expression.
Experimental Workflow for Long-Term Inhibition Studies
Caption: A generalized workflow for long-term cell culture experiments with this compound.
References
- 1. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMPRSS6 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. A novel TMPRSS6 mutation that prevents protease auto-activation causes IRIDA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medlineplus.gov [medlineplus.gov]
- 5. Mutations in TMPRSS6 cause iron-refractory iron deficiency anemia (IRIDA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Tmprss6-IN-1 degradation in solution
Welcome to the technical support center for Tmprss6-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions to help you prevent its degradation in solution and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is commonly recommended for small molecule inhibitors.[1] It is advisable to prepare a high-concentration stock solution in DMSO, which can then be diluted into aqueous buffers for your experiments. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects on your biological system.
Q2: What are the optimal storage conditions for this compound solutions?
A2: For long-term stability, it is recommended to store stock solutions of this compound at -80°C for up to six months. For short-term storage, -20°C for up to one month is acceptable. Always store solutions in tightly sealed vials to prevent evaporation and contamination. It is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2]
Q3: How can I prevent degradation of this compound in my aqueous experimental buffer?
A3: Degradation in aqueous solutions can occur through several mechanisms, including hydrolysis, oxidation, and photodegradation. To minimize these:
-
pH: Use a buffer system that maintains a stable pH within the optimal range for your experiment and the compound's stability. Extreme pH values should be avoided.
-
Temperature: Prepare fresh dilutions of the inhibitor in your aqueous buffer immediately before each experiment and keep them on ice. Avoid prolonged storage of aqueous solutions.
-
Light: Protect solutions from direct light exposure by using amber vials or covering the containers with aluminum foil, as some small molecules are light-sensitive.
-
Purity of Reagents: Use high-purity solvents and reagents to avoid contaminants that could catalyze degradation reactions.
Q4: How can I check if my this compound solution has degraded?
A4: A loss of inhibitory activity in your biological assay can be an indicator of degradation. For a more direct assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) can be used. This allows for the separation and identification of the parent compound and any degradation products, providing a quantitative measure of its stability over time.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in your experiments.
| Problem | Possible Cause | Recommended Solution |
| Loss of Inhibitor Activity | Degradation of this compound in stock or working solution. | - Prepare fresh stock solutions from lyophilized powder.- Aliquot stock solutions to minimize freeze-thaw cycles.- Prepare working solutions in aqueous buffer immediately before use.- Verify the stability of the inhibitor in your specific experimental buffer and conditions using a stability assay (see Experimental Protocols). |
| Inconsistent Results Between Experiments | Variability in inhibitor concentration due to improper storage or handling. | - Ensure consistent storage conditions for all aliquots.- Use a calibrated pipette for accurate dilutions.- Perform a dose-response curve in each experiment to confirm potency. |
| Precipitation of Inhibitor in Aqueous Buffer | The concentration of the inhibitor exceeds its solubility in the aqueous buffer. | - Decrease the final concentration of the inhibitor.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains compatible with your assay.- Visually inspect solutions for any precipitates before use. |
Signaling Pathway
The transmembrane protease, serine 6 (TMPRSS6), also known as matriptase-2, is a key negative regulator of hepcidin, the master hormone of iron homeostasis. TMPRSS6 is primarily expressed in the liver. Under conditions of iron deficiency, TMPRSS6 cleaves hemojuvelin (HJV), a co-receptor for the bone morphogenetic protein (BMP) signaling pathway. This cleavage prevents the formation of the BMP-receptor complex, leading to reduced phosphorylation of SMAD proteins (SMAD1/5/8). As a result, the transcription of the hepcidin gene (HAMP) is suppressed. Lower hepcidin levels lead to increased iron absorption from the intestine and iron release from stores. By inhibiting TMPRSS6, this compound is expected to increase hepcidin production and subsequently decrease systemic iron levels.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing stable stock solutions and ready-to-use working solutions of this compound.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
-80°C and -20°C freezers
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Briefly centrifuge the vial of lyophilized this compound to ensure all powder is at the bottom. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for 1 mg of a compound with a molecular weight of 500 g/mol , add 200 µL of DMSO for a 10 mM stock). c. Vortex thoroughly until the powder is completely dissolved. Visually inspect for any undissolved particles. d. Aliquot the stock solution into single-use volumes (e.g., 5-10 µL) in sterile, amber microcentrifuge tubes. e. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Working Solution Preparation: a. Thaw a single aliquot of the stock solution at room temperature. b. Serially dilute the stock solution in your pre-warmed or pre-cooled experimental aqueous buffer to the final desired concentrations. c. Mix thoroughly by gentle pipetting or brief vortexing. d. Use the working solutions immediately in your experiment. Do not store aqueous dilutions.
Protocol 2: Assessment of this compound Stability by HPLC-MS
This protocol provides a general framework for assessing the stability of this compound in a specific solution over time using HPLC-MS.
Materials:
-
This compound stock solution
-
Experimental buffer of interest
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC-grade formic acid or other appropriate mobile phase modifier
-
HPLC system with a C18 column and a mass spectrometer detector
-
Temperature-controlled incubator or water bath
-
Autosampler vials
Procedure:
-
Sample Preparation: a. Prepare a solution of this compound in your experimental buffer at a relevant concentration. b. Aliquot this solution into several autosampler vials. c. Analyze one vial immediately (T=0 time point). This will serve as your baseline. d. Store the remaining vials under the desired test conditions (e.g., room temperature, 37°C, protected from light).
-
HPLC-MS Analysis: a. At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove a vial from the storage condition and place it in the autosampler. b. Inject a standard volume of the sample onto the HPLC system. c. Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the parent compound from potential degradation products. d. Monitor the elution of compounds using the mass spectrometer, specifically targeting the m/z of this compound and scanning for potential degradation products (e.g., through mass shifts corresponding to hydrolysis or oxidation).
-
Data Analysis: a. Integrate the peak area of the parent this compound at each time point. b. Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample. c. A significant decrease in the parent peak area over time indicates degradation. d. Analyze the mass spectra for new peaks that may correspond to degradation products.
References
Troubleshooting unexpected results with Tmprss6-IN-1
Welcome to the technical support center for Tmprss6-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and providing answers to frequently asked questions regarding the use of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of Transmembrane Protease, Serine 6 (TMPRSS6), also known as Matriptase-2.[1][2] TMPRSS6 is a key negative regulator of hepcidin, the principal hormone controlling systemic iron homeostasis.[3][4][5] By inhibiting the serine protease activity of TMPRSS6, this compound prevents the cleavage of hemojuvelin (HJV), a co-receptor in the bone morphogenetic protein (BMP) signaling pathway.[3][6] This leads to increased BMP/SMAD signaling, resulting in the upregulation of hepcidin expression.[3][7] Elevated hepcidin levels then promote the internalization and degradation of the iron exporter ferroportin, ultimately reducing iron absorption from the diet and iron release from stores.[2][7]
Q2: What are the expected in vitro and in vivo effects of this compound?
-
In Vitro : In hepatic cell lines (e.g., HepG2, Huh7) and primary human hepatocytes, treatment with this compound is expected to increase hepcidin (HAMP) mRNA expression and the concentration of secreted hepcidin protein in the culture medium.[4] This is a direct consequence of inhibiting TMPRSS6-mediated cleavage of HJV.[4]
-
In Vivo : In animal models, administration of a TMPRSS6 inhibitor is expected to lead to a dose-dependent increase in serum hepcidin levels, followed by a decrease in serum iron and transferrin saturation.[8][9] Chronic administration in models of iron overload, such as β-thalassemia, has been shown to reduce liver iron content and improve parameters of ineffective erythropoiesis.[6][10][11]
Q3: My stock solution of this compound appears to have precipitated. Is it still usable?
Precipitation can occur if the inhibitor's solubility limit is exceeded or if it has been stored improperly. It is recommended to warm the solution gently (e.g., in a 37°C water bath) and vortex to redissolve the compound. If the precipitate does not dissolve, it should be discarded as the concentration will no longer be accurate. To prevent precipitation, ensure the solvent and storage conditions are as recommended on the product data sheet.
Q4: Are there known off-target effects for serine protease inhibitors like this compound?
While this compound is designed for high selectivity, the catalytic sites of serine proteases can be highly conserved, which can lead to off-target effects.[12] It is crucial to include appropriate controls in your experiments to account for potential off-target activities.[13][14] This may involve using a structurally related but inactive control molecule or testing the inhibitor against a panel of other serine proteases.
Troubleshooting Guides
Issue 1: No significant increase in hepcidin expression in cultured hepatocytes.
If you are not observing the expected upregulation of hepcidin (HAMP) mRNA or secreted hepcidin protein after treating cultured hepatocytes with this compound, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | Verify the final concentration of this compound in your culture medium. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Cell Line Viability/Health | Ensure that the cells are healthy and not overgrown before treatment. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to confirm that the inhibitor is not causing cytotoxicity at the concentrations used. |
| Insufficient Incubation Time | The kinetics of hepcidin induction can vary. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for observing a significant increase in hepcidin expression. |
| Low Basal TMPRSS6 Expression | The effect of this compound is dependent on the presence and activity of its target. Confirm that your chosen cell line expresses sufficient levels of TMPRSS6. You can assess this via qRT-PCR for TMPRSS6 mRNA or by immunoblotting for the protein. |
| Inhibitor Inactivity | Improper storage or handling can lead to the degradation of the inhibitor. Use a fresh aliquot of this compound from a properly stored stock. If possible, confirm the activity of the inhibitor in a cell-free enzymatic assay. |
Experimental Protocol: In Vitro Hepcidin Induction Assay
-
Cell Seeding: Plate human hepatoma cells (e.g., HepG2) in 12-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: The following day, replace the culture medium with fresh medium containing this compound at various concentrations (e.g., 0.1, 1, 10, 100 nM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24 hours (or for the duration determined in your time-course experiment).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for secreted hepcidin measurement by ELISA.
-
Cell Lysate: Wash the cells with PBS and lyse them for RNA extraction (for HAMP mRNA quantification by qRT-PCR) or protein extraction (for immunoblotting of signaling proteins).
-
-
Analysis: Quantify HAMP mRNA levels relative to a housekeeping gene and measure the concentration of secreted hepcidin.
Issue 2: Inconsistent or no reduction in serum iron levels in vivo.
Observing high variability or a lack of effect on serum iron after in vivo administration of this compound can be due to several factors.
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | The dosing regimen (dose, frequency, route of administration) may not be optimal for achieving sufficient target engagement. Conduct a PK/PD study to correlate the plasma concentration of this compound with changes in serum hepcidin and iron levels. |
| Animal Model Variability | The genetic background and health status of the animals can influence their response. Ensure that you are using a consistent and well-characterized animal model. Increase the number of animals per group to improve statistical power. |
| Dietary Iron Content | The iron content of the animal chow can significantly impact baseline iron levels and the response to the inhibitor. Use a standardized diet with a known iron concentration throughout the study. |
| Timing of Blood Collection | Serum iron levels exhibit diurnal variation. Standardize the time of day for blood collection across all treatment groups to minimize this variability. |
| Inhibitor Stability/Bioavailability | The formulation of this compound for in vivo administration may affect its stability and bioavailability. Ensure the vehicle is appropriate and that the inhibitor is fully solubilized before administration. |
Experimental Protocol: In Vivo Evaluation of this compound
-
Animal Acclimation: Acclimate the animals (e.g., C57BL/6 mice) to the housing conditions and a standardized diet for at least one week before the start of the experiment.
-
Dosing Solution Preparation: Formulate this compound in a vehicle suitable for the chosen route of administration (e.g., subcutaneous, oral gavage).
-
Administration: Administer this compound or the vehicle control to the animals at the predetermined dose and schedule.
-
Blood Sampling: Collect blood samples at specified time points post-dose (e.g., 0, 4, 8, 24, 48 hours) via a method such as tail vein or retro-orbital sampling.
-
Serum Analysis: Process the blood to obtain serum. Measure serum hepcidin levels by ELISA or mass spectrometry and serum iron and transferrin saturation using commercially available kits.
-
Data Analysis: Analyze the changes in serum hepcidin, iron, and transferrin saturation over time and between treatment groups.
Visualizing Key Processes
To aid in understanding the experimental and biological contexts of this compound, the following diagrams illustrate the core signaling pathway and a general troubleshooting workflow.
Caption: The TMPRSS6 signaling pathway in iron homeostasis.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. TMPRSS6 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. medlineplus.gov [medlineplus.gov]
- 3. Down-regulation of Bmp/Smad signaling by Tmprss6 is required for maintenance of systemic iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Development of TMPRSS6 Inhibitors Modulating Hepcidin Levels in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are TMPRSS6 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Deletion of TMPRSS6 attenuates the phenotype in a mouse model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of TMPRSS6 by BMP6 and iron in human cells and mice | Blood | American Society of Hematology [ashpublications.org]
- 8. A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. S281: TMPRSS6 INHIBITION WITH A MONOCLONAL ANTIBODY IMPROVES RED BLOOD CELL HEALTH AND IRON OVERLOAD IN A MOUSE MODEL OF BETA-THALASSEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
Technical Support Center: Refinement of Tmprss6-IN-1 Delivery Methods In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining in vivo delivery methods for the potent TMPRSS6 inhibitor, Tmprss6-IN-1. Given that new chemical entities often present challenges with aqueous solubility, this guide focuses on strategies to overcome these hurdles and ensure successful in vivo experiments.
Formulation Strategies for Poorly Soluble Compounds
The effective in vivo delivery of poorly soluble compounds like this compound is critical for obtaining reliable and reproducible experimental results. The choice of formulation strategy depends on the physicochemical properties of the compound and the experimental goals. Below is a summary of common formulation approaches.[1][2][3][4]
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| pH Modification | Utilizes the ionizable nature of the drug to increase solubility in an aqueous vehicle by adjusting the pH.[1] | Simple to prepare; suitable for compounds with acidic or basic functional groups. | Risk of precipitation upon injection into physiological pH; potential for tissue irritation. |
| Co-solvents | A mixture of water-miscible organic solvents is used to increase the solubility of the drug.[1] | Can achieve high drug concentrations; straightforward to prepare. | Potential for in vivo toxicity of the co-solvents; risk of drug precipitation upon dilution in the bloodstream. |
| Inclusion Complexes | Cyclodextrins encapsulate the poorly soluble drug molecule, increasing its apparent solubility in water.[1][3] | Can significantly enhance solubility and stability; may reduce drug toxicity. | Limited drug-loading capacity; potential for cyclodextrin-related toxicity at high concentrations. |
| Surfactants | Surfactants form micelles that encapsulate the drug, increasing its solubility in aqueous solutions.[1] | Effective for highly lipophilic compounds; can improve drug stability. | Potential for hemolysis and other toxicities depending on the surfactant and concentration used. |
| Lipid-Based Formulations | The drug is dissolved in lipids, oils, or self-emulsifying drug delivery systems (SEDDS) to enhance absorption.[1][2] | Improves oral bioavailability by promoting lymphatic uptake; can protect the drug from degradation. | More complex to formulate; potential for variability in absorption. |
| Particle Size Reduction | Techniques like micronization and nanonization increase the surface area of the drug particles, leading to a higher dissolution rate.[3][4][5] | Enhances dissolution and can improve bioavailability.[5] | Requires specialized equipment; potential for particle aggregation. |
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound and other poorly soluble compounds.
Q1: My this compound formulation is precipitating upon administration. What can I do?
A1: Precipitation upon administration is a common issue with formulations that rely on pH modification or co-solvents. When the formulation is introduced into the physiological environment (pH ~7.4), the drug may no longer be soluble and can crash out of solution.
-
Troubleshooting Steps:
-
Decrease the drug concentration: A lower concentration may remain soluble upon injection.
-
Optimize the vehicle:
-
For co-solvent systems, try different solvent ratios or add a surfactant to improve stability.
-
Consider alternative formulation strategies such as cyclodextrin complexes or lipid-based formulations, which are often more stable in vivo.
-
-
Change the route of administration: For example, intraperitoneal (IP) injection may be more forgiving of minor precipitation than intravenous (IV) injection.
-
Warm the formulation: Gently warming the formulation (if the compound is heat-stable) can sometimes help maintain solubility.
-
Q2: I am observing low bioavailability of this compound in my pharmacokinetic studies. How can I improve it?
A2: Low bioavailability of poorly soluble drugs is often due to poor absorption from the administration site.[1][3]
-
Troubleshooting Steps:
-
Enhance solubility and dissolution: Utilize formulation strategies that increase the dissolution rate, such as particle size reduction (nanosuspensions) or formulating with surfactants.[4][5]
-
Consider lipid-based formulations: For oral administration, lipid-based formulations like SEDDS can improve absorption by taking advantage of lipid absorption pathways.[2]
-
Include permeation enhancers: For certain routes of administration, permeation enhancers can be included in the formulation to increase drug absorption, although this must be done cautiously to avoid toxicity.[2]
-
Optimize the route of administration: The route of administration can significantly impact bioavailability. For example, IV administration provides 100% bioavailability, while subcutaneous (SC) or IP injections may offer a slower release and prolonged exposure.
-
Q3: The vehicle for my this compound formulation is causing toxicity in my animal model. What are my options?
A3: Vehicle-related toxicity can confound experimental results. It is crucial to select excipients that are well-tolerated at the required concentrations.
-
Troubleshooting Steps:
-
Conduct a vehicle toxicity study: Before initiating your main experiment, administer the vehicle alone to a control group of animals and monitor for any adverse effects.
-
Reduce the concentration of problematic excipients: If a particular co-solvent or surfactant is causing toxicity, try to reduce its concentration or find a less toxic alternative.
-
Consult a formulary of safe excipients: Several resources provide information on the safety and tolerability of various pharmaceutical excipients in different animal species.[1]
-
Consider a different formulation strategy: If the current vehicle is inherently toxic, switching to a different formulation approach, such as a suspension or a cyclodextrin-based formulation, may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Transmembrane Protease, Serine 6 (TMPRSS6), also known as Matriptase-2.[6][7] TMPRSS6 is a key negative regulator of hepcidin, the master hormone of iron homeostasis.[8][9][10] By inhibiting TMPRSS6, this compound leads to an increase in hepcidin levels.[9] Elevated hepcidin then reduces iron absorption from the gut and iron release from stores by promoting the degradation of the iron exporter ferroportin.[9][11]
Q2: What are the expected in vivo effects of this compound administration?
A2: Administration of a TMPRSS6 inhibitor like this compound is expected to cause an increase in serum hepcidin levels, followed by a decrease in serum iron and transferrin saturation.[12] In mouse models of diseases with iron overload, such as beta-thalassemia, inhibition of TMPRSS6 has been shown to reduce liver iron, improve red blood cell health, and alleviate ineffective erythropoiesis.[12][13][14]
Q3: Are there any known toxicities associated with TMPRSS6 inhibition?
A3: The primary pharmacological effect of TMPRSS6 inhibition is a reduction in systemic iron availability.[9] While this is therapeutic in iron-overload conditions, prolonged and excessive inhibition could potentially lead to iron-deficiency anemia.[15] Loss-of-function mutations in the TMPRSS6 gene in humans cause iron-refractory iron-deficiency anemia (IRIDA).[15][16] Therefore, monitoring hematological parameters is important during chronic in vivo studies.
Visualizations
Caption: TMPRSS6 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for selecting an in vivo formulation for a poorly soluble compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ashpublications.org [ashpublications.org]
- 9. What are TMPRSS6 inhibitors and how do they work? [synapse.patsnap.com]
- 10. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JCI Insight - A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans [insight.jci.org]
- 12. A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans | Semantic Scholar [semanticscholar.org]
- 15. Mutations in TMPRSS6 cause iron-refractory iron deficiency anemia (IRIDA) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TMPRSS6 gene: MedlinePlus Genetics [medlineplus.gov]
Validation & Comparative
A Comparative Guide to Validating the Inhibitory Effect of Tmprss6-IN-1 and Other Tmprss6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various modalities for inhibiting Transmembrane Protease, Serine 6 (Tmprss6), a key negative regulator of hepcidin and a critical target in iron homeostasis. We will focus on the validation of the inhibitory effect of the small molecule inhibitor, Tmprss6-IN-1, and compare its potential performance with other therapeutic alternatives, supported by experimental data and detailed protocols.
Introduction to Tmprss6 and its Inhibition
Tmprss6, also known as Matriptase-2, is a type II transmembrane serine protease predominantly expressed in the liver[1]. It plays a crucial role in iron metabolism by cleaving hemojuvelin (HJV), a co-receptor in the bone morphogenetic protein (BMP) signaling pathway. This cleavage attenuates the signaling cascade that leads to the production of hepcidin, the master regulator of iron homeostasis[2][3][4]. By inhibiting Tmprss6, hepcidin levels can be increased, leading to reduced iron absorption and mobilization from stores. This mechanism holds therapeutic promise for iron overload disorders such as beta-thalassemia and hemochromatosis[5].
Various strategies are being explored to inhibit Tmprss6, including small molecules, monoclonal antibodies, and antisense oligonucleotides. This guide will delve into the validation of these approaches, with a special focus on the small molecule inhibitor, this compound.
Comparison of Tmprss6 Inhibitors
The following table summarizes the key characteristics and performance data of different classes of Tmprss6 inhibitors. While specific experimental data for this compound is not extensively published, we have included data from a representative potent small molecule inhibitor, "Cpd-B", for a quantitative comparison.
| Inhibitor Class | Specific Example(s) | Mechanism of Action | Potency (IC50) | Administration Route | Key Findings |
| Small Molecule Inhibitor | This compound, Cpd-B | Direct competitive or non-competitive inhibition of the Tmprss6 protease active site. | Cpd-B: 7.6 nM (biochemical), 144 nM (cellular) | Oral or injectable | Potent inhibition of Tmprss6 activity, leading to increased hepcidin expression in hepatic cells. |
| Monoclonal Antibody | REGN7999 | Binds to the extracellular domain of Tmprss6, preventing its interaction with and cleavage of hemojuvelin. | 4.10 - 6.92 nM | Subcutaneous injection | Significant reduction in liver iron and improvement in red blood cell health in a mouse model of β-thalassemia. Increased serum hepcidin and reduced serum iron in healthy human volunteers[6][7]. |
| Antisense Oligonucleotide (ASO) | Sapablursen (IONIS-TMPRSS6-LRx) | Binds to Tmprss6 mRNA, leading to its degradation and preventing the synthesis of the Tmprss6 protein. | Not applicable (measures of target mRNA reduction are used) | Subcutaneous injection | Dose-dependent reduction of Tmprss6 mRNA, leading to decreased serum iron and transferrin saturation in healthy volunteers and patients with polycythemia vera[8][9][10][11]. |
Experimental Protocols for Validating Tmprss6 Inhibition
Accurate and reproducible experimental validation is critical in the development of Tmprss6 inhibitors. Below are detailed protocols for key assays.
In Vitro Tmprss6 Protease Activity Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of Tmprss6.
Materials:
-
Recombinant human Tmprss6 catalytic domain
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
Test compound (e.g., this compound)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the test compound in assay buffer to create a range of concentrations.
-
Add 5 µL of the diluted compound or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 10 µL of recombinant Tmprss6 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30-60 minutes at 37°C using a fluorescence plate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Hemojuvelin (HJV) Cleavage Assay
Objective: To assess the ability of an inhibitor to prevent Tmprss6-mediated cleavage of its substrate, hemojuvelin, in a cellular context.
Materials:
-
HEK293 or HeLa cells
-
Expression vectors for human Tmprss6 and human HJV (with an epitope tag, e.g., FLAG or V5)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-HJV tag, anti-Tmprss6, and anti-beta-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Co-transfect HEK293 or HeLa cells with Tmprss6 and tagged-HJV expression vectors.
-
After 24 hours, treat the transfected cells with various concentrations of the test compound or vehicle control for an additional 24 hours.
-
Collect the cell culture supernatant and lyse the cells with lysis buffer.
-
Separate the proteins from the cell lysates and concentrated supernatant by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against the HJV tag and beta-actin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of HJV cleavage (appearance of cleavage products in the supernatant and reduction of full-length HJV in the cell lysate) and the inhibitory effect of the compound.
Hepcidin (HAMP) mRNA Expression Assay in HepG2 Cells
Objective: To measure the downstream effect of Tmprss6 inhibition on the expression of its target gene, hepcidin (HAMP).
Materials:
-
HepG2 cells (a human hepatoma cell line that endogenously expresses Tmprss6 and hepcidin)
-
Cell culture medium
-
Test compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for HAMP and a housekeeping gene (e.g., GAPDH or RPL19)
-
Real-time PCR system
Procedure:
-
Seed HepG2 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with different concentrations of the test compound or vehicle control for 24-48 hours.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers for HAMP and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in HAMP mRNA expression in compound-treated cells compared to vehicle-treated cells[12].
Visualizing the Molecular and Experimental Landscape
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Signaling Pathway of Tmprss6-mediated Hepcidin Regulation
Caption: Tmprss6 negatively regulates hepcidin production by cleaving hemojuvelin.
Experimental Workflow for Validating Tmprss6 Inhibitors
Caption: A tiered approach for validating the efficacy of Tmprss6 inhibitors.
Logical Relationship of Tmprss6 Inhibition and its Downstream Effects
Caption: The causal chain from Tmprss6 inhibition to reduced serum iron.
Conclusion
The inhibition of Tmprss6 presents a promising therapeutic strategy for managing disorders of iron overload. While small molecule inhibitors like this compound offer the potential for oral administration, other modalities such as monoclonal antibodies and antisense oligonucleotides have also shown significant promise in preclinical and clinical studies. The validation of any Tmprss6 inhibitor requires a multi-faceted approach, encompassing biochemical, cellular, and in vivo assays to confirm its mechanism of action and therapeutic efficacy. The protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers and drug developers in this field.
References
- 1. TMPRSS6 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. THE SERINE PROTEASE MATRIPTASE-2 (TMPRSS6) INHIBITS HEPCIDIN ACTIVATION BY CLEAVING MEMBRANE HEMOJUVELIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. S281: TMPRSS6 INHIBITION WITH A MONOCLONAL ANTIBODY IMPROVES RED BLOOD CELL HEALTH AND IRON OVERLOAD IN A MOUSE MODEL OF BETA-THALASSEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Study to Evaluate Sapablursen (Formerly ISIS 702843, IONIS-TMPRSS6-LRx) in Patients With Polycythemia Vera [clin.larvol.com]
- 10. Ono scoops Ionis' hematology candidate sapablursen for up to $940M | BioWorld [bioworld.com]
- 11. Ono takes on Takeda in polycythemia vera | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Tmprss6-IN-1 and Other TMPRSS6 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tmprss6-IN-1 with other known inhibitors of Transmembrane Protease, Serine 6 (TMPRSS6). This document summarizes key quantitative data, details experimental methodologies for inhibitor evaluation, and visualizes the underlying biological pathways and experimental workflows.
TMPRSS6, also known as Matriptase-2, is a type II transmembrane serine protease predominantly expressed in the liver. It plays a crucial role in iron homeostasis by acting as a negative regulator of hepcidin, the master hormone of iron metabolism.[1][2][3] By cleaving the co-receptor hemojuvelin (HJV), TMPRSS6 attenuates the Bone Morphogenetic Protein (BMP) signaling pathway, leading to decreased hepcidin production.[4][5] Inhibition of TMPRSS6 is a promising therapeutic strategy for iron overload disorders, such as beta-thalassemia and hemochromatosis, by increasing hepcidin levels and consequently reducing iron absorption.[6] This guide evaluates and compares different modalities of TMPRSS6 inhibitors, including small molecules, monoclonal antibodies, and antisense oligonucleotides.
Quantitative Comparison of TMPRSS6 Inhibitors
The following table summarizes the key quantitative data for this compound and other representative TMPRSS6 inhibitors.
| Inhibitor Name | Type | Target | Potency (IC50) | Key Findings |
| This compound | Small Molecule | TMPRSS6 Protease Activity | 2.6 nM[7] | Potent inhibitor of TMPRSS6.[8][9][10] |
| Cpd-B | Small Molecule | TMPRSS6 Protease Activity | 7.6 nM (enzymatic); 267 nM (HJV cleavage)[1] | Highly potent and specific small molecule inhibitor.[1] |
| REGN7999 | Monoclonal Antibody | TMPRSS6 | IC50 range: 4.10 to 6.92 nM[1] | Blocks TMPRSS6-mediated HJV cleavage; increases serum hepcidin and reduces serum iron in mice and humans.[4][5][6] |
| Sapablursen (IONIS-TMPRSS6-LRx) | Antisense Oligonucleotide | TMPRSS6 mRNA | N/A (mRNA reduction) | Dose-dependent reduction of TMPRSS6 mRNA, leading to decreased serum iron and transferrin saturation in non-human primates and humans.[2] |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of the mechanism of action and experimental evaluation of these inhibitors, the following diagrams are provided.
Caption: TMPRSS6 negatively regulates hepcidin production by cleaving HJV.
Caption: Workflow for evaluating the efficacy of TMPRSS6 inhibitors.
Detailed Experimental Protocols
In Vitro TMPRSS6 Enzymatic Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant TMPRSS6 protease activity.
Materials:
-
Recombinant human TMPRSS6 (catalytic domain)
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20)
-
Test inhibitor (e.g., this compound)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
Add 5 µL of the diluted inhibitor or vehicle control to the wells of the microplate.
-
Add 10 µL of recombinant TMPRSS6 (final concentration ~1 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate (final concentration ~10 µM).
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Hemojuvelin (HJV) Cleavage Assay
This assay assesses the ability of an inhibitor to prevent TMPRSS6-mediated cleavage of HJV in a cellular context.
Materials:
-
HEK293T or HeLa cells
-
Expression vectors for human TMPRSS6 and flag-tagged HJV
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-FLAG and anti-TMPRSS6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Co-transfect cells with TMPRSS6 and flag-tagged HJV expression vectors.
-
After 24 hours, treat the cells with various concentrations of the test inhibitor or vehicle control for an additional 24 hours.
-
Collect both the cell culture supernatant and the cell lysates.
-
Separate proteins from the supernatant and lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-FLAG to detect HJV and its cleaved fragments, and anti-TMPRSS6) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of HJV cleavage inhibition.
Hepcidin Expression Assay in Hepatocytes
This assay measures the effect of TMPRSS6 inhibition on the expression of the hepcidin gene (HAMP) in liver-derived cells.
Materials:
-
HepG2 or primary human hepatocytes
-
Test inhibitor
-
RNA extraction kit
-
cDNA synthesis kit
-
Primers for HAMP and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix and real-time PCR system
-
Human Hepcidin ELISA kit
Procedure (for qPCR):
-
Seed HepG2 cells in a 12-well plate and allow them to adhere.
-
Treat the cells with different concentrations of the test inhibitor or vehicle for 24-48 hours.
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) using primers for HAMP and the housekeeping gene.
-
Calculate the relative expression of HAMP mRNA normalized to the housekeeping gene using the ΔΔCt method.
Procedure (for ELISA):
-
Following the treatment period as described above, collect the cell culture supernatant.
-
Measure the concentration of secreted hepcidin in the supernatant using a human hepcidin ELISA kit according to the manufacturer's instructions.[11]
This comprehensive guide provides a detailed comparison of this compound with other TMPRSS6 inhibitors, offering valuable insights and practical methodologies for researchers in the field of iron metabolism and drug discovery.
References
- 1. A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutations in TMPRSS6 cause iron-refractory iron deficiency anemia (IRIDA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Serum hepcidin level with iron profile assay might replace bone marrow iron study as a diagnostic tool for evaluation of anemia in elderly without chronic renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison: Small Molecule Inhibition vs. siRNA Knockdown for Targeting TMPRSS6 in Iron Homeostasis Research
For researchers, scientists, and drug development professionals investigating iron metabolism, the modulation of Transmembrane Protease, Serine 6 (TMPRSS6) presents a compelling therapeutic target. This guide provides an objective comparison of two primary methodologies for downregulating TMPRSS6 function: the use of small molecule inhibitors (represented here as a class, including hypothetical compounds like "Tmprss6-IN-1") and siRNA-mediated gene knockdown.
TMPRSS6, also known as matriptase-2, is a key negative regulator of hepcidin, the master hormone of iron homeostasis.[1][2] By inhibiting TMPRSS6, hepcidin levels can be increased, leading to a reduction in systemic iron availability.[3][4] This mechanism holds promise for treating iron overload disorders such as beta-thalassemia and hemochromatosis.[5][6] This guide will delve into the mechanisms, experimental data, and protocols for both approaches to aid researchers in selecting the most appropriate tool for their studies.
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound (Small Molecule Inhibitor) | siRNA Knockdown of Tmprss6 |
| Mechanism of Action | Directly binds to and inhibits the proteolytic activity of the TMPRSS6 protein.[3] | Post-transcriptionally silences the Tmprss6 gene by degrading its mRNA, preventing protein synthesis.[5] |
| Level of Intervention | Protein | mRNA |
| Onset of Action | Rapid, dependent on compound pharmacokinetics. | Slower, requires cellular uptake, RISC loading, and mRNA degradation (typically 24-72 hours).[5] |
| Duration of Effect | Dependent on the half-life and clearance of the inhibitor. | Can be transient or long-lasting depending on the siRNA delivery method and stability (days to weeks).[5] |
| Specificity | Potential for off-target effects on other proteases.[7] | Potential for off-target gene silencing due to seed region homology.[8] |
| Delivery | Systemic (e.g., oral, intravenous) or direct to cells in culture. | Requires transfection reagents for in vitro work or specialized delivery vehicles (e.g., lipid nanoparticles, GalNAc conjugates) for in vivo applications.[5][9] |
| Quantifiable Effect | Inhibition of TMPRSS6 enzymatic activity, downstream effects on hepcidin. | Reduction in Tmprss6 mRNA and protein levels, downstream effects on hepcidin.[5][9] |
Quantitative Data Comparison
The following tables summarize quantitative data from representative studies utilizing either TMPRSS6 inhibitors or siRNA knockdown.
Table 1: In Vitro Efficacy
| Parameter | This compound (Peptidomimetic Inhibitor) | Tmprss6 siRNA (in Hep3B cells) |
| Target Reduction | Blocks TMPRSS6-dependent hemojuvelin cleavage.[3] | ~93% reduction in TMPRSS6 mRNA with 5nM siRNA.[10] |
| Downstream Effect | Increased HAMP (hepcidin) expression and secreted hepcidin levels in HepG2 cells and human primary hepatocytes.[3] | Significant reduction in BMP6-induced TMPRSS6 mRNA expression.[10] |
| Effective Concentration | Varies by compound. | Nanomolar range (e.g., 5nM).[10] |
Table 2: In Vivo Efficacy (Mouse Models)
| Parameter | This compound (Antibody Inhibitor - REGN7999) | Tmprss6 siRNA (LNP-formulated) |
| Target Engagement | Blocks TMPRSS6-mediated cleavage of hemojuvelin.[11] | >80% inhibition of Tmprss6 mRNA for 14 days.[5] |
| Hepcidin Modulation | Increased serum hepcidin.[12] | 2- to 3-fold increase in liver hepcidin mRNA from 24 hours to 7 days post-administration.[5] |
| Effect on Iron Levels | Reduced serum iron.[12] | ~50% decrease in serum iron concentration and transferrin saturation for up to 14 days.[5] |
| Dosage | Dependent on the specific antibody. | Median effective dose of 0.035 mg/kg for LNP-formulated siRNA.[5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes, the following diagrams are provided in DOT language.
TMPRSS6 Signaling Pathway
Caption: TMPRSS6 negatively regulates hepcidin production by cleaving hemojuvelin.
Experimental Workflow: this compound
Caption: Workflow for evaluating a TMPRSS6 small molecule inhibitor.
Experimental Workflow: siRNA Knockdown of Tmprss6
Caption: Workflow for siRNA-mediated knockdown of Tmprss6.
Experimental Protocols
In Vitro Protocol for siRNA Knockdown of Tmprss6 in Hepatocytes
This protocol is a general guideline and should be optimized for specific cell lines and siRNA reagents.
-
Cell Seeding:
-
Plate hepatocytes (e.g., HepG2, Hep3B) in antibiotic-free medium at a density that will result in 60-80% confluency at the time of transfection. For a 6-well plate, this is typically 2 x 10^5 cells per well.
-
Incubate at 37°C in a CO2 incubator for 18-24 hours.
-
-
siRNA-Transfection Reagent Complex Formation:
-
In separate tubes, dilute the Tmprss6 siRNA duplex and a transfection reagent (e.g., a lipid-based reagent) in serum-free medium according to the manufacturer's instructions. A final siRNA concentration of 5-10 nM is a good starting point.[10][13]
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow for complex formation.
-
-
Transfection:
-
Aspirate the growth medium from the cells and wash once with serum-free medium.
-
Add the siRNA-transfection reagent complexes to the cells.
-
Incubate the cells at 37°C for 5-7 hours.
-
-
Post-Transfection:
-
Add complete growth medium (containing serum and antibiotics) to the cells.
-
Incubate for an additional 24-72 hours before harvesting for analysis.
-
-
Analysis:
-
Harvest cells for RNA extraction and quantify Tmprss6 and HAMP mRNA levels using quantitative real-time PCR (qRT-PCR).
-
Harvest cells for protein extraction and assess TMPRSS6 protein levels by Western blot.
-
In Vivo Protocol for siRNA Knockdown of Tmprss6 in Mice
This protocol describes a general procedure using a lipid nanoparticle (LNP) delivery system.
-
Animal Model:
-
Use appropriate mouse models (e.g., wild-type, Hfe-/-, or beta-thalassemic mice).[5] All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
siRNA Formulation:
-
Administration:
-
Time Course and Sample Collection:
-
Collect blood samples at various time points (e.g., 24 hours, 7 days, 14 days) to measure serum iron, transferrin saturation, and hepcidin levels.[5]
-
At the end of the experiment, euthanize the mice and harvest the liver and other relevant tissues for analysis.
-
-
Analysis:
-
Isolate RNA from the liver to quantify Tmprss6 and Hamp mRNA levels by qRT-PCR.[5]
-
Measure non-heme iron content in the liver and spleen.
-
Perform complete blood counts (CBCs) to assess hematological parameters.
-
Conclusion
Both small molecule inhibitors and siRNA-mediated knockdown are powerful tools for investigating the role of TMPRSS6 in iron homeostasis. The choice between these two approaches will depend on the specific research question, the desired duration of the effect, and the experimental system.
-
This compound and other small molecule inhibitors offer the advantage of rapid and reversible inhibition of protein function, making them suitable for studying acute effects and for potential therapeutic applications where dose-titration is important.
-
siRNA knockdown provides a highly specific method for reducing the expression of TMPRSS6 at the genetic level, leading to a sustained downstream effect. This approach is particularly valuable for target validation and for studying the long-term consequences of reduced TMPRSS6 expression.
As research in this field progresses, the development of more potent and specific TMPRSS6 inhibitors, alongside advancements in siRNA delivery technologies, will continue to provide researchers with an expanding toolkit to unravel the complexities of iron metabolism and develop novel therapies for iron-related disorders.
References
- 1. TMPRSS6 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Mutations in TMPRSS6 cause iron-refractory iron deficiency anemia (IRIDA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Development of TMPRSS6 Inhibitors Modulating Hepcidin Levels in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An RNAi therapeutic targeting Tmprss6 decreases iron overload in Hfe−/− mice and ameliorates anemia and iron overload in murine β-thalassemia intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. doaj.org [doaj.org]
- 9. ash.confex.com [ash.confex.com]
- 10. researchgate.net [researchgate.net]
- 11. A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI Insight - A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans [insight.jci.org]
- 13. researchgate.net [researchgate.net]
Cross-Validation of Tmprss6 Inhibitor Activity in Hepatocellular Carcinoma Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the activity of transmembrane protease, serine 6 (Tmprss6) inhibitors in different human hepatocellular carcinoma (HCC) cell lines. Tmprss6, also known as matriptase-2, is a key negative regulator of hepcidin, the master hormone of iron homeostasis. Inhibition of Tmprss6 is a promising therapeutic strategy for iron overload disorders. This document summarizes the performance of representative Tmprss6 inhibitors, provides detailed experimental protocols for their validation, and outlines the underlying signaling pathway.
Note on "Tmprss6-IN-1": Publicly available scientific literature and databases do not contain information on a specific compound designated "this compound". Therefore, this guide utilizes data from well-characterized, publicly disclosed Tmprss6 inhibitors to provide a relevant comparative framework.
Comparative Activity of Tmprss6 Inhibitors
The activity of Tmprss6 inhibitors is typically assessed by their ability to increase the expression of hepcidin (HAMP), the downstream target of Tmprss6-mediated signaling. This is often measured in liver-derived cell lines such as HepG2, Hep3B, and Huh7, which endogenously express components of the iron signaling pathway. However, it is crucial to note that these cell lines exhibit significant differences in the expression levels of Tmprss6 and other key genes involved in hepcidin regulation, which can influence inhibitor potency.[1][2] For instance, HepG2 and Huh7 cells have been reported to have much lower expression of both TMPRSS6 and HAMP compared to normal human liver samples, while Hep3B cells show more comparable TMPRSS6 expression.[1][3]
Below is a summary of the reported activities of various classes of Tmprss6 inhibitors in relevant cell lines.
| Inhibitor Class | Specific Example | Cell Line(s) | Endpoint Measured | Reported Activity |
| Monoclonal Antibody | REGN7999 | HEK293 (overexpressing HJV and TMPRSS6) | Soluble HJV levels, Cell surface HJV | REGN7999 effectively blocks TMPRSS6-mediated cleavage of hemojuvelin (HJV), leading to reduced levels of soluble HJV and increased retention of HJV on the cell surface.[4][5] |
| Peptidomimetic Inhibitor | Not specified | HepG2, Human Primary Hepatocytes | HAMP expression, Secreted hepcidin | Treatment with a peptidomimetic inhibitor led to an increase in HAMP expression and the levels of secreted hepcidin.[6][7] |
| Non-Peptidic Inhibitor | Not specified | HepG2, Human Primary Hepatocytes | HAMP expression, Secreted hepcidin | Similar to peptidomimetic inhibitors, non-peptidic small molecules increased HAMP expression and secreted hepcidin levels.[6][7] |
| Antisense Oligonucleotide (ASO) | Sapablursen (ISIS 702843) | Not specified in vitro; inferred from in vivo studies | TMPRSS6 mRNA reduction | ASOs are designed to reduce the expression of TMPRSS6 mRNA. In vivo studies in monkeys have shown a dose-dependent reduction of over 90% in liver TMPRSS6 mRNA.[8][9][10][11] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of Tmprss6 inhibitors and the methods used for their characterization, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: Tmprss6 signaling pathway in hepatocytes.
Caption: Experimental workflow for Tmprss6 inhibitor validation.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the activity of Tmprss6 inhibitors.
Hepcidin (HAMP) mRNA Expression Analysis by qRT-PCR
This protocol is designed to quantify the change in hepcidin gene expression in response to a Tmprss6 inhibitor.
a. Cell Culture and Treatment:
-
Seed HepG2, Hep3B, or Huh7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Culture cells in appropriate media (e.g., DMEM for HepG2, MEM for Hep3B) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Once confluent, replace the medium with fresh medium containing various concentrations of the Tmprss6 inhibitor or vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined time (e.g., 24 hours).
b. RNA Extraction and cDNA Synthesis:
-
Wash cells with ice-cold PBS and lyse directly in the well using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[12]
c. Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qRT-PCR reaction mixture using a SYBR Green master mix, forward and reverse primers for the human HAMP gene, and the synthesized cDNA.[12][13]
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the PCR in a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[13]
-
Analyze the data using the ΔΔCt method to determine the fold change in HAMP expression relative to the vehicle-treated control.
Hemojuvelin (HJV) Cleavage Assay by Western Blot
This protocol assesses the ability of a Tmprss6 inhibitor to block the proteolytic cleavage of HJV.
a. Cell Culture, Transfection, and Treatment:
-
For cell lines with low endogenous expression, co-transfect cells (e.g., HEK293) with expression vectors for both human HJV and human Tmprss6.
-
Culture and treat the cells with the Tmprss6 inhibitor as described in the qRT-PCR protocol.
b. Protein Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14][15]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.[14]
c. Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HJV overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
-
Analyze the band intensities for full-length and cleaved HJV to determine the extent of cleavage inhibition.
Secreted Hepcidin Measurement by ELISA
This protocol quantifies the amount of hepcidin peptide secreted into the cell culture medium.
-
Culture and treat the cells as described in the qRT-PCR protocol.
-
After the treatment period, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any detached cells or debris.
-
Measure the concentration of hepcidin in the supernatant using a commercially available human hepcidin ELISA kit, following the manufacturer's instructions.[18]
-
Normalize the results to the total protein content of the cells in the corresponding well.
By employing these standardized protocols across different liver cell lines, researchers can generate robust and comparable data to validate the activity of novel Tmprss6 inhibitors and advance the development of new therapies for iron-related disorders.
References
- 1. Functional diversity of TMPRSS6 isoforms and variants expressed in hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional diversity of TMPRSS6 isoforms and variants expressed in hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans [insight.jci.org]
- 6. Discovery and Development of TMPRSS6 Inhibitors Modulating Hepcidin Levels in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting TMPRSS6 Using Antisense Technology for the Treatment of Beta-Thalassemia | Semantic Scholar [semanticscholar.org]
- 9. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. Hepcidin regulates ferroportin expression and intracellular iron homeostasis of erythroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of hepcidin expression: In situ hybridization and quantitative polymerase chain reaction from paraffin sections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. addgene.org [addgene.org]
- 18. researchgate.net [researchgate.net]
Head-to-Head In Vivo Comparison of Tmprss6 Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The serine protease TMPRSS6, also known as matriptase-2, has emerged as a critical negative regulator of hepcidin, the master hormone of iron homeostasis.[1][2][3][4] Inhibition of TMPRSS6 presents a promising therapeutic strategy for iron overload disorders, such as beta-thalassemia, by increasing hepcidin levels and consequently reducing iron absorption.[3][5][6] This guide provides a head-to-head comparison of two distinct in vivo approaches to TMPRSS6 inhibition: a monoclonal antibody (REGN7999) and antisense oligonucleotides (Tmprss6-ASOs). The data presented is compiled from preclinical studies in mouse models to aid researchers in evaluating these therapeutic modalities.
Performance Comparison of Tmprss6 Inhibitors
The following table summarizes the in vivo performance of a TMPRSS6-inhibiting monoclonal antibody and antisense oligonucleotides based on published preclinical data.
| Parameter | TMPRSS6-Inhibiting Monoclonal Antibody (REGN7999) | Tmprss6 Antisense Oligonucleotides (Tmprss6-ASOs) |
| Target | Serine-protease domain of TMPRSS6[5] | Tmprss6 mRNA[7] |
| Mechanism of Action | Blocks the proteolytic activity of TMPRSS6, preventing the cleavage of its substrate, hemojuvelin (HJV)[5] | Induces degradation of Tmprss6 mRNA, reducing the synthesis of the TMPRSS6 protein[7] |
| Mouse Model | Hbbth3/+ (β-thalassemia model) and Wild-type (WT) mice[5] | Hbbth3/+ (β-thalassemia model), Hfe-/- (hemochromatosis model), and Wild-type (WT) C57BL/6 mice[7] |
| Dosage and Administration | 5 mg/kg, single subcutaneous injection[5] | 25, 50, or 100 mg/kg/week for 4 weeks, administered via twice-weekly subcutaneous injections[7] |
| Effect on Hepcidin | Significant increase in serum hepcidin in WT mice three days post-injection[5] | Dose-dependent upregulation of Hamp (hepcidin) mRNA levels in the liver of WT mice[7] |
| Effect on Serum Iron | Significant decrease in serum iron in WT mice three days post-injection.[5] Drop in transferrin saturation and serum iron within 24 hours in cynomolgus monkeys[5] | Dose-dependent decrease in serum iron in WT mice[7] |
| Effect on Red Blood Cells (RBCs) in β-thalassemia model | Normalized RBC and reticulocyte numbers, suggesting improved erythropoiesis.[5] Increased RBC lifespan was also suggested[5] | Significant reduction of reactive oxygen species (ROS) in mature erythroid cells and decreased apoptosis[7] |
| Effect on Iron Overload in β-thalassemia model | Significant reduction in liver iron.[5] No significant change in splenic iron[5] | Reduction in liver iron concentration (LIC) and spleen iron content[7] |
| Other Notable Effects in β-thalassemia model | Reduced splenomegaly to WT levels.[5] Blunted increase in oxidative stress in blood and spleens[5] | Decreased apoptosis of erythroid precursor cells[7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
In Vivo Inhibition Studies in Mice
1. Animal Models:
-
Wild-type Mice: C57BL/6 mice are commonly used as a baseline for studying the effects of Tmprss6 inhibitors on normal iron homeostasis.[7]
-
β-thalassemia Mouse Model (Hbbth3/+): This model recapitulates many features of human β-thalassemia, including ineffective erythropoiesis and iron overload, making it suitable for evaluating the therapeutic potential of Tmprss6 inhibitors.[5][7]
-
Hemochromatosis Mouse Model (Hfe-/-): These mice have a targeted disruption of the Hfe gene, leading to iron overload, and are used to study the effect of inhibitors in a different iron overload context.[7]
2. Inhibitor Administration:
-
TMPRSS6-Inhibiting Monoclonal Antibody (REGN7999): Administered as a single subcutaneous injection at a dosage of 5 mg/kg.[5] An isotype control antibody is used in the control group.[5]
-
Tmprss6 Antisense Oligonucleotides (Tmprss6-ASOs): Administered via subcutaneous injections twice a week for a duration of four weeks.[7] Dosages can range from 25 to 100 mg/kg per week to assess dose-dependent effects.[7] A control ASO is administered to the control group.
3. Sample Collection and Analysis:
-
Blood Collection: Blood is collected at specified time points post-administration to measure serum iron, transferrin saturation, and complete blood counts (CBC), including red blood cell count, hemoglobin, hematocrit, and reticulocyte numbers.[5] Serum hepcidin levels are also quantified.[5]
-
Tissue Harvesting: At the end of the study, mice are euthanized, and tissues such as the liver and spleen are harvested.[5][7]
-
Gene Expression Analysis: Liver tissue is used for RNA extraction and quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of genes involved in iron homeostasis, such as Hamp (hepcidin) and Tmprss6.[7]
-
Iron Concentration Measurement: Non-heme iron content in the liver and spleen is quantified to assess changes in tissue iron stores.[7]
-
Histology: Tissues may be fixed and stained (e.g., with Perls' Prussian blue for iron) for histological examination.[7]
-
Flow Cytometry: Spleen and bone marrow cells can be analyzed by flow cytometry to assess erythropoiesis and markers of oxidative stress.[7]
Iron-Deficiency Anemia Mouse Model Protocol
While the focus of the provided studies was on iron overload, understanding the induction of iron deficiency is relevant to the broader context of iron homeostasis.
-
Diet-Induced Iron Deficiency: A common method involves feeding mice a specially formulated iron-deficient diet (e.g., <5 ppm iron) for several weeks.[8] Control mice are fed a standard diet with normal iron content.
-
Genetic Models of Iron Deficiency: A genetic model involves the inducible deletion of intestinal epithelial ferroportin, the protein responsible for iron export from enterocytes into the circulation.[9][10] This leads to a progressive iron deficiency anemia.[9][10]
-
Monitoring: The development of anemia is monitored by regular measurement of hemoglobin, hematocrit, and other red blood cell indices.[8]
This guide provides a foundational comparison of two promising strategies for TMPRSS6 inhibition. The choice between a monoclonal antibody and an antisense oligonucleotide approach will depend on various factors, including the desired duration of action, potential for off-target effects, and the specific pathological context. The experimental protocols outlined here serve as a starting point for researchers designing their own in vivo studies to further investigate these and other emerging Tmprss6 inhibitors.
References
- 1. TMPRSS6 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. medlineplus.gov [medlineplus.gov]
- 3. What are TMPRSS6 inhibitors and how do they work? [synapse.patsnap.com]
- 4. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reducing TMPRSS6 ameliorates hemochromatosis and β-thalassemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A genetic mouse model of severe iron deficiency anemia reveals tissue-specific transcriptional stress responses and cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the Effect of Tmprss6-IN-1 on Downstream Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tmprss6-IN-1 and other emerging therapeutic strategies for modulating the hepcidin pathway. The information presented herein is intended to assist researchers in evaluating the efficacy and experimental validation of these novel approaches for the treatment of iron overload disorders.
Introduction to Tmprss6 and its Role in Iron Homeostasis
Transmembrane protease, serine 6 (Tmprss6), also known as matriptase-2, is a type II transmembrane serine protease predominantly expressed in the liver.[1] It plays a critical role as a negative regulator of hepcidin, the master hormone of iron homeostasis.[2] Hepcidin controls systemic iron levels by binding to the iron exporter ferroportin, leading to its internalization and degradation, thereby reducing iron absorption from the gut and release from stores.[2]
Tmprss6 exerts its inhibitory effect on hepcidin production by cleaving hemojuvelin (HJV), a co-receptor for the bone morphogenetic protein (BMP) signaling pathway.[3][4] The BMP/SMAD signaling cascade is a key positive regulator of hepcidin transcription. By cleaving HJV, Tmprss6 dampens this signaling pathway, leading to lower hepcidin levels and consequently, increased systemic iron availability.[4]
Loss-of-function mutations in the TMPRSS6 gene result in a rare genetic disorder known as iron-refractory iron deficiency anemia (IRIDA), which is characterized by high hepcidin levels and severe microcytic anemia that is unresponsive to oral iron therapy.[3] Conversely, inhibiting Tmprss6 activity is a promising therapeutic strategy for conditions of iron overload, such as hereditary hemochromatosis and β-thalassemia, where hepcidin levels are inappropriately low.[2]
This guide will focus on the validation of a small molecule inhibitor, this compound, and compare its potential efficacy with other Tmprss6-targeting and hepcidin-modulating therapies.
The Tmprss6-Hepcidin Signaling Pathway
The following diagram illustrates the central role of Tmprss6 in the regulation of hepcidin and iron homeostasis.
Caption: The Tmprss6-Hepcidin Signaling Pathway.
Comparative Analysis of this compound and Alternative Therapies
The following table summarizes the key characteristics and available performance data for this compound and its alternatives.
| Therapeutic Agent | Class | Mechanism of Action | Key Performance Metrics | Reference(s) |
| This compound | Small Molecule Inhibitor | Potent inhibitor of Tmprss6 (matriptase-2) protease activity. | Specific quantitative data not available in peer-reviewed literature. | [5] |
| TMPRSS6 inhibitor Cpd-B | Small Molecule Inhibitor | Potent and specific inhibitor of Tmprss6 (matriptase-2) with an IC50 of 7.6 nM. It inhibits HJV cleavage with an IC50 of 267 nM in a cell-based assay. | IC50: 7.6 nM (biochemical), 144 nM (cellular) | [6] |
| REGN7999 | Monoclonal Antibody | Binds to the serine-protease domain of Tmprss6, preventing the cleavage of HJV. | IC50: 4.10 to 6.92 nM (depending on species and variant) | [3] |
| Tmprss6-ASO | Antisense Oligonucleotide | Targets Tmprss6 mRNA for degradation, reducing protein expression. | In a mouse model of β-thalassemia, reduced liver iron concentration by 40-50%. | [7] |
| Rusfertide | Hepcidin Mimetic | A peptide that mimics the action of hepcidin, leading to ferroportin degradation. | In a Phase 3 trial for polycythemia vera, 76.9% of patients on rusfertide achieved the primary endpoint versus 32.9% on placebo. | [8] |
| Vamifeport | Ferroportin Inhibitor | A small molecule that binds to and inhibits the iron export function of ferroportin. | In vitro, inhibits cellular iron efflux with an EC50 of 68 nM. | [9] |
| LDN-193189 | BMP Receptor Inhibitor | A small molecule inhibitor of BMP type I receptors (ALK2, ALK3, and ALK6), preventing SMAD phosphorylation. | In a mouse model of inflammation-induced anemia, it prevented the increase in hepcidin expression. | [10] |
Experimental Protocols for Target Validation
The following section outlines detailed methodologies for key experiments used to validate the effect of Tmprss6 inhibitors on their downstream targets.
Experimental Workflow
Caption: Experimental workflow for validating Tmprss6 inhibitors.
In Vitro Tmprss6 Proteolytic Activity Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of Tmprss6.
Protocol:
-
Reagents and Materials:
-
Recombinant human Tmprss6 (catalytic domain)
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the recombinant Tmprss6 enzyme to each well.
-
Add the diluted test compound or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission) over time.
-
Calculate the rate of substrate cleavage (initial velocity) for each concentration of the inhibitor.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Cell-Based Assay for Hepcidin mRNA Expression (qPCR)
Objective: To assess the effect of a Tmprss6 inhibitor on the transcription of the hepcidin gene (HAMP) in a cellular context.
Protocol:
-
Cell Culture:
-
Culture human hepatoma cells (e.g., HepG2 or Huh7) in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere and reach a suitable confluency (e.g., 70-80%).
-
-
Treatment:
-
Treat the cells with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified duration (e.g., 24-48 hours).
-
Optionally, co-treat with a known inducer of hepcidin, such as BMP6, to assess the inhibitor's ability to block this induction.
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using spectrophotometry.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for HAMP and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Perform qPCR using a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in HAMP mRNA expression, normalized to the housekeeping gene.
-
Measurement of Secreted Hepcidin (ELISA)
Objective: To quantify the amount of hepcidin peptide secreted by hepatocytes following treatment with a Tmprss6 inhibitor.
Protocol:
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as described for the qPCR assay.
-
-
Sample Collection:
-
After the treatment period, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
ELISA:
-
Use a commercially available human hepcidin ELISA kit.
-
Follow the manufacturer's protocol, which typically involves:
-
Adding standards and samples to a microplate pre-coated with an anti-hepcidin antibody.
-
Incubating to allow hepcidin to bind.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody (e.g., biotinylated anti-hepcidin).
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at a specific wavelength.
-
-
Calculate the concentration of hepcidin in the samples by comparing their absorbance to the standard curve.
-
Western Blot for Phosphorylated SMAD1/5/8
Objective: To determine if Tmprss6 inhibition leads to an increase in the phosphorylation of SMAD1/5/8, the downstream effectors of the BMP signaling pathway.
Protocol:
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as described for the qPCR assay. It is often beneficial to use a shorter treatment time (e.g., 1-4 hours) to capture the peak of SMAD phosphorylation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of the lysates using a suitable protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5/8 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total SMAD1/5/8 or a housekeeping protein like GAPDH or β-actin.
-
Conclusion
The inhibition of Tmprss6 presents a compelling therapeutic avenue for the management of iron overload disorders. While direct, peer-reviewed quantitative data for this compound is currently limited, the available information on similar small molecule inhibitors, alongside a growing body of research on alternative strategies such as monoclonal antibodies and antisense oligonucleotides, underscores the significant potential of targeting this pathway. The experimental protocols provided in this guide offer a robust framework for researchers to validate the efficacy of this compound and other novel inhibitors in modulating the hepcidin-ferroportin axis. Further research and head-to-head comparative studies will be crucial in determining the optimal therapeutic approach for patients with diseases of iron dysregulation.
References
- 1. Modulating the selectivity of matriptase-2 inhibitors with unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are TMPRSS6 inhibitors and how do they work? [synapse.patsnap.com]
- 3. A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionally impaired isoforms regulate TMPRSS6 proteolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TMPRSS6 inhibitor Cpd-B | TMPRSS6 inhibitor | Probechem Biochemicals [probechem.com]
- 7. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASH 2024: Pharmacological Inhibition of TMPRSS6 Decreases Hemoglobin Concentration and Red Blood Cell (RBC) Hemolysis in a Mouse Model of Sickle Cell Disease [clin.larvol.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacokinetic Profiles of Emerging Tmprss6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The transmembrane protease, serine 6 (Tmprss6), also known as matriptase-2, has emerged as a critical negative regulator of hepcidin, the master hormone of iron homeostasis. Inhibition of Tmprss6 presents a promising therapeutic strategy for a range of iron-overload disorders, including beta-thalassemia and polycythemia vera. This guide provides a comparative overview of the pharmacokinetic profiles of three distinct investigational Tmprss6 inhibitors: Sapablursen (IONIS-TMPRSS6-LRx), SLN124, and REGN7999, supported by available preclinical and clinical data.
Introduction to Tmprss6 Inhibition
Tmprss6, primarily expressed in the liver, downregulates hepcidin expression by cleaving hemojuvelin (HJV), a co-receptor in the bone morphogenetic protein (BMP) signaling pathway. By inhibiting Tmprss6, hepcidin levels can be increased, leading to the internalization and degradation of ferroportin, the sole known cellular iron exporter. This sequesters iron in enterocytes and macrophages, reducing systemic iron levels. The inhibitors discussed herein utilize different modalities to achieve this therapeutic goal: an antisense oligonucleotide (Sapablursen), a small interfering RNA (SLN124), and a monoclonal antibody (REGN7999).
Comparative Pharmacokinetic Profiles
The following table summarizes the available pharmacokinetic data for Sapablursen, SLN124, and REGN7999. It is important to note that direct head-to-head comparative studies have not been published, and the data are derived from separate clinical and preclinical investigations.
| Parameter | Sapablursen (ISIS 702843) | SLN124 | REGN7999 |
| Drug Class | Antisense Oligonucleotide (ASO) | Small Interfering RNA (siRNA) | Monoclonal Antibody (mAb) |
| Administration | Subcutaneous (SC)[1] | Subcutaneous (SC)[2][3] | Intravenous (IV) and Subcutaneous (SC)[4][5] |
| Tmax (Time to Maximum Concentration) | Data not publicly available | ~4.0 - 5.0 hours (in healthy volunteers)[3][6] | Data not publicly available |
| Elimination | Data not publicly available | Largely eliminated from plasma within 48 hours (in healthy volunteers)[3] | Data not publicly available |
| Dose Proportionality | Data not publicly available | Plasma concentrations increased in a greater than dose-linear fashion[6][7] | Data not publicly available |
| Pharmacodynamic Effect Duration | Dose-dependent reductions in serum iron and transferrin saturation observed in non-human primates[8] | Sustained increases in hepcidin and reductions in serum iron and transferrin saturation for up to 56 days after a single dose in healthy volunteers[3] | Sustained reductions in serum iron for up to 7 weeks in healthy volunteers and up to 6 weeks in non-human primates after a single dose[4][9] |
| Clinical Development Stage | Phase 2[10][11] | Phase 1/2[10] | Phase 2[12] |
Experimental Methodologies
The pharmacokinetic characterization of these diverse therapeutic modalities involves distinct analytical techniques. While specific, detailed protocols for each inhibitor are proprietary, the general methodologies employed are well-established within the pharmaceutical industry.
Pharmacokinetic Analysis of Oligonucleotide Therapeutics (Sapablursen and SLN124)
The quantification of antisense oligonucleotides and siRNAs in biological matrices typically relies on highly sensitive and specific analytical methods.
-
Sample Collection: Blood samples are collected at predetermined time points following drug administration. Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of the oligonucleotide therapeutic are determined using liquid chromatography-mass spectrometry (LC/MS/MS).[13] This method offers high selectivity and sensitivity for quantifying the parent drug and its metabolites.
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).[13]
Pharmacokinetic Analysis of Monoclonal Antibodies (REGN7999)
The pharmacokinetic assessment of monoclonal antibodies requires methods that can accurately measure large protein concentrations in biological fluids.
-
Sample Collection: Similar to oligonucleotide studies, serum or plasma samples are collected at various time points post-administration.
-
Bioanalysis: Ligand-binding assays (LBAs), such as enzyme-linked immunosorbent assays (ELISA), are the standard for quantifying monoclonal antibodies in pharmacokinetic studies.[14][15] These assays utilize the specific binding of an anti-drug antibody to the therapeutic mAb. In addition to LBAs, liquid chromatography-mass spectrometry (LC-MS/MS) is also increasingly being used for the bioanalysis of monoclonal antibodies, offering high specificity.[14]
-
Pharmacokinetic Parameter Calculation: The resulting concentration-time data are analyzed using non-compartmental or compartmental modeling to determine the pharmacokinetic profile of the monoclonal antibody.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying biological mechanism and the process of pharmacokinetic evaluation, the following diagrams are provided.
Conclusion
The development of Tmprss6 inhibitors represents a significant advancement in the potential treatment of iron overload disorders. The three modalities discussed—antisense oligonucleotide, siRNA, and monoclonal antibody—each exhibit distinct pharmacokinetic profiles that will influence their clinical application, including dosing frequency and route of administration. While publicly available data provides a preliminary basis for comparison, further head-to-head studies are necessary for a definitive assessment of their relative pharmacokinetic advantages. The long-lasting pharmacodynamic effects observed with both the RNA-based therapies and the monoclonal antibody are particularly promising for reducing treatment burden in patients with chronic iron overload conditions. As these novel therapeutics progress through clinical development, a more comprehensive understanding of their pharmacokinetic and pharmacodynamic relationships will be crucial for optimizing their therapeutic potential.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. SLN124, a GalNAc conjugated 19-mer siRNA targeting tmprss6, reduces plasma iron and increases hepcidin levels of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Silence Therapeutics - New Data from SLN124 Healthy Volunteer Study Reinforce Broad Therapeutic Potential in Hematological Diseases [silence-therapeutics.com]
- 7. researchgate.net [researchgate.net]
- 8. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S281: TMPRSS6 INHIBITION WITH A MONOCLONAL ANTIBODY IMPROVES RED BLOOD CELL HEALTH AND IRON OVERLOAD IN A MOUSE MODEL OF BETA-THALASSEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ono takes on Takeda in polycythemia vera | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 11. Ionis and Ono Forge $940 Million Deal for Sapablursen in Polycythemia Vera Treatment [trial.medpath.com]
- 12. REGN-7999 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. Drug Metabolism and Pharmacokinetics of Antisense Oligonucleotide Therapeutics: Typical Profiles, Evaluation Approaches, and Points to Consider Compared with Small Molecule Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promegaconnections.com [promegaconnections.com]
- 15. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of Tmprss6-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the disposal of Tmprss6-IN-1, a potent inhibitor of the transmembrane serine protease TMPRSS6.
This compound is a valuable tool in research, particularly in studies related to iron homeostasis.[1] As with all laboratory chemicals, adherence to proper disposal protocols is crucial to mitigate potential environmental and health risks. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide consolidates information from available documentation for similar compounds and the trifluoroacetic acid (TFA) salt form in which this inhibitor is often supplied.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult your institution's environmental health and safety (EHS) guidelines. All personnel must be equipped with appropriate personal protective equipment (PPE), including but not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective garments.
Ensure that a safety shower and eyewash station are readily accessible in the event of accidental exposure.
Disposal Procedures for this compound
The disposal of this compound, particularly in its common trifluoroacetic acid (TFA) salt form, must be managed as hazardous chemical waste. Trifluoroacetic acid is corrosive and can cause severe skin burns and eye damage.[2]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused stock solutions, experimental residues, and contaminated consumables (e.g., pipette tips, tubes), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with corrosive materials.[3]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and list all chemical constituents, including "this compound (TFA salt)" and any solvents used.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's EHS personnel or a licensed hazardous waste disposal contractor.
-
-
Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[4]
-
Arrange for the disposal of the hazardous waste through your institution's established procedures. This typically involves contacting the EHS office to schedule a pickup.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes key information for Trifluoroacetic Acid (TFA), a common salt form of the inhibitor.
| Property | Value | Source |
| Chemical Name | Trifluoroacetic Acid | [2] |
| CAS Number | 76-05-1 | [2] |
| Primary Hazard | Corrosive | [2] |
| Health Effects | Causes severe skin burns and eye damage. | [2] |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects. | [2] |
Signaling Pathway Context
This compound is an inhibitor of TMPRSS6, a key negative regulator of hepcidin expression.[1] Hepcidin is the principal hormone controlling systemic iron homeostasis. By inhibiting TMPRSS6, this compound can modulate iron levels, making it a valuable research tool. The simplified signaling pathway is depicted below.
References
- 1. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. 100*Protease Inhibitor Cocktail | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. diagenode.com [diagenode.com]
Personal protective equipment for handling Tmprss6-IN-1
Researchers, scientists, and drug development professionals must prioritize safety when handling the novel compound Tmprss6-IN-1. As a potent inhibitor of the transmembrane serine protease TMPRSS6, this compound's specific toxicological properties are not yet fully characterized. [1] Therefore, adherence to stringent safety protocols is paramount to ensure personal and environmental protection. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.
Immediate Safety Recommendations
Given that a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, it is crucial to handle this compound with the utmost caution, treating it as a substance with unknown potential hazards. The following personal protective equipment (PPE) and handling procedures are mandatory.
Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes, aerosols, and airborne particles that could cause serious eye damage. |
| Hand Protection | Nitrile or other chemically resistant gloves. Double-gloving is recommended. | Prevents skin contact, which is a primary route of exposure for many chemicals. The specific glove material should be confirmed for compatibility with the solvent used to dissolve this compound. |
| Body Protection | A fully buttoned lab coat, preferably made of a chemically resistant material. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) should be used when handling the powder form to avoid inhalation. Work in a certified chemical fume hood is required. | Minimizes the risk of inhaling fine particles of the compound, which could have systemic toxic effects. |
Operational and Disposal Plans
A clear and concise plan for both the use and disposal of this compound is essential for maintaining a safe laboratory environment.
Handling and Experimental Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to post-experiment cleanup.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Understanding the Target: The TMPRSS6 Signaling Pathway
This compound is an inhibitor of TMPRSS6, a key negative regulator of hepcidin, the master hormone of iron homeostasis.[2][3][4][5][6][7] Understanding the pathway it targets is crucial for comprehending its biological effects and potential toxicities.
By inhibiting TMPRSS6, this compound prevents the cleavage of hemojuvelin (HJV), leading to increased SMAD signaling and consequently, elevated hepcidin expression.[8][9][10] This ultimately results in decreased systemic iron levels.
Disclaimer: This information is intended for trained laboratory personnel and is not a substitute for a comprehensive risk assessment and the official Safety Data Sheet (SDS) which should be obtained from the supplier. Always consult your institution's safety office for specific guidance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TMPRSS6 Gene Polymorphism and Serum Hepcidin in Iron Deficiency Anemia [ejhm.journals.ekb.eg]
- 4. TMPRSS6 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medlineplus.gov [medlineplus.gov]
- 7. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Down-regulation of Bmp/Smad signaling by Tmprss6 is required for maintenance of systemic iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deletion of TMPRSS6 attenuates the phenotype in a mouse model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of TMPRSS6 by BMP6 and iron in human cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
